molecular formula C18H15NO3 B1167194 NGFI-B protein CAS No. 121479-42-3

NGFI-B protein

Cat. No.: B1167194
CAS No.: 121479-42-3
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Description

The NGFI-B protein, also known as Nur77 or NR4A1, is a member of the steroid/thyroid hormone receptor superfamily and is classified as an orphan nuclear receptor, functioning as a ligand-independent transcription factor . It acts as an immediate-early response gene, with its expression rapidly induced by a diverse set of stimuli, including growth factors, hormonal signals, and cellular stress . In the nucleus, NGFI-B binds to specific DNA sequences as a monomer, homodimer, or heterodimer with retinoid X receptors (RXRs) to regulate the transcription of target genes . This protein is a critical mediator in numerous physiological and pathophysiological processes. It plays a significant role in apoptosis, particularly in T-cell hybridomas, and is involved in cell proliferation and differentiation . NGFI-B expression exhibits a robust circadian rhythm in the rat pineal gland, where it is regulated by an adrenergic-cyclic AMP mechanism . Furthermore, it is essential in the endocrine system; during the ovulatory process, the preovulatory surge of luteinizing hormone (LH) induces a rapid and transient expression of NGFI-B in ovarian granulosa cells . NGFI-B also engages in cross-talk with other signaling pathways, such as directly interacting with the glucocorticoid receptor (GR) via their DNA-binding domains to antagonize GR-mediated transcription, providing a unique mechanism for transcriptional repression . Recombinant this compound is an indispensable tool for researchers investigating apoptosis, metabolic diseases, circadian biology, and endocrine disorders. It is widely applied in functional assays, protein-protein interaction studies, antibody production, and as a positive control in techniques like western blotting and ELISA . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

121479-42-3

Molecular Formula

C18H15NO3

Synonyms

NGFI-B protein

Origin of Product

United States

Molecular Biology and Structural Functional Aspects of Ngfi B Protein

Genomic Organization and Gene Expression Dynamics

The NR4A1 gene contains seven exons. wikidoc.org The protein structure includes an amino-terminal transactivation domain encoded in exon 2, a DNA-binding domain in exons 3 and 4, and dimerization and ligand-binding domains in exons 5 to 7. wikidoc.org Unlike classical nuclear receptors, NGFI-B possesses an atypical ligand-binding domain lacking a conventional ligand-receiving pocket and co-activator site. wikidoc.org While most nuclear receptors have a hydrophobic surface forming a cleft, NGFI-B has a hydrophilic surface. wikidoc.org Cofactors interact with NGFI-B at a hydrophobic region between helices 11 and 12 to modulate transcription. wikidoc.org

NGFI-B can bind to DNA as a monomer or homodimer at the Nerve Growth Factor-Inducible Gene B (NGFI-B)-Responsive Element (NBRE), characterized by the sequence 5'-A/TAAAGGTCA. wikidoc.orgfrontiersin.org It can also bind as a homodimer to the Nur-Responsive Element (NurRE), an inverted repeat of the NBRE-related octanucleotide (AAATG/AC/TCA). frontiersin.org Furthermore, NGFI-B can form heterodimers with nuclear receptors such as the retinoid X receptor (RXR) and COUP-TF, influencing transcription in response to retinoids. wikidoc.orgfrontiersin.orgrndsystems.comtandfonline.com

Induction Mechanisms of NGFI-B Gene Expression

NGFI-B is classified as an immediate-early gene, meaning its expression is rapidly and transiently induced by a variety of stimuli. frontiersin.orgtandfonline.comnih.govoup.comoup.com This rapid induction allows NGFI-B to play a dynamic role in cellular responses. oup.comoup.com

NGFI-B gene expression is rapidly induced by serum and various growth factors, including Nerve Growth Factor (NGF). wikidoc.orgpnas.orgtandfonline.comoup.comoup.combiologists.comulb.ac.be This induction is observed in different cell types, such as PC12 pheochromocytoma cells and fibroblasts. oup.comoup.combiologists.com Serum stimulation of arrested fibroblasts, for instance, induces NGFI-B expression. wikidoc.org While NGF strongly induces NGFI-B transcripts, activation of the Ras pathway alone may not be sufficient for this induction, suggesting the involvement of additional signaling pathways. core.ac.uk

Hormones play a significant role in regulating NGFI-B expression, particularly in reproductive and adrenal tissues. Gonadotropins, such as Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), regulate NGFI-B expression in the ovary and testis. oup.comoup.comresearchgate.netnih.gov In human luteinized granulosa (HLG) cells and primary cultures of human granulosa cells, FSH treatment rapidly increases NGFI-B mRNA levels. oup.comnih.gov This induction is dramatic, with a reported 25-fold increase at 1 hour in response to FSH in HLG cells, followed by a decrease to baseline levels. oup.com In rat Sertoli cells, FSH treatment leads to a strong induction of NGFI-B, with levels peaking at 2 hours and returning to baseline by 8-24 hours. researchgate.net This suggests a role for NGFI-B in regulating genes important during testis development. researchgate.net The preovulatory surge of LH is also necessary for the induction of NGFI-B mRNA in granulosa cells of preovulatory follicles. oup.com

Angiotensin II (Ang II) is another key hormonal regulator of NGFI-B expression, particularly in adrenocortical cells. bioscientifica.comoup.combioscientifica.comamazonaws.comfrontiersin.org Ang II treatment rapidly induces NGFI-B family members in various tissues, including smooth muscle, brain, cardiac myocytes, and the adrenal gland. bioscientifica.com In human adrenocortical H295R cells and rat adrenal glomerulosa cells, Ang II significantly increases the expression of NGFI-B. oup.combioscientifica.comamazonaws.comfrontiersin.org This induction is considered a rapid response and is mediated through Ang II binding to its type 1 receptor (AT1R), activating downstream signaling pathways. bioscientifica.comamazonaws.com

Corticotropin-Releasing Hormone (CRH) also induces NGFI-B mRNA in the paraventricular nucleus and increases NGFI-B, Nurr1, and NOR-1 mRNAs in pituitary tumor cell lines. oup.com

NGFI-B expression is induced in response to various stress stimuli. frontiersin.orgrndsystems.comtandfonline.comoup.comoup.com In rats, restraint stress induces NGFI-B translocation from the nucleus to mitochondria in cardiomyocytes, a process linked to apoptosis. tandfonline.com This stress-induced translocation is associated with oversecretion of glucocorticoids and activation of the protein kinase A (PKA) pathway, leading to increased NGFI-B serine phosphorylation. tandfonline.com NGFI-B mRNA is also rapidly induced by stress stimuli in the paraventricular nucleus. oup.com In the adrenal cortex, both NGFI-B and Nurr1 transcripts are strongly induced by stress. oup.com

Intracellular calcium signaling pathways are involved in the induction of NGFI-B gene expression. Activation of the Ca2+ signaling pathway can induce NGFI-B expression, although potentially to a lesser extent than protein kinase C activation in some cell types. nih.govoup.com In Leydig cells, the activation of cAMP and Ca2+ signaling pathways in response to LH stimulation leads to a rapid and robust activation of Nr4a1 (NGFI-B) gene expression that requires the Ca2+/CaMKI pathway. bioscientifica.comoup.combioscientifica.com Inhibition of calmodulin (CaM) and ryanodine (B192298) receptors impairs hormone-induced NR4A1 expression in MA-10 Leydig cells, indicating the importance of Ca2+ release from endoplasmic reticulum stores. bioscientifica.com Ang II and K+ increase intracellular calcium, which activates CaMKI and/or CaMKIV, contributing to the induction of NGFI-B and NURR1 mRNA expression in adrenocortical cells. oup.comoup.com Calcium ionophores, which increase intracellular calcium, have also been shown to induce the NGFI-B gene in vascular smooth muscle cells and T-cell hybridomas. ahajournals.org

Activation of protein kinase C (PKC) is a significant mechanism for inducing NGFI-B gene expression. nih.govoup.combioscientifica.comamazonaws.comnih.govucl.ac.ukoup.com Stimulation of T lymphocytes with phorbol (B1677699) 12,13 dibutyrate (PDBu), a PKC activator, leads to a substantial induction of NGFI-B gene expression. nih.govoup.com In T cells, PKC activation alone can induce maximal expression of the NGFI-B gene. oup.com In cultured cerebellar granule cells and astrocytes, stimulation of PKC with phorbol 12-myristate 13-acetate (PMA) results in the induction of an NGFI-B responsive reporter gene. nih.gov In human granulosa tumor cells, NGFI-B expression increased after treatment with the phorbol ester TPA. nih.gov Ang II, through activation of PKC, contributes to the increased expression of NGFI-B family members in adrenal cells. bioscientifica.comamazonaws.com Studies in adrenal cells also indicate that the transcriptional regulation of NOR1, another member of the NGFI-B subfamily, depends on both PKA and PKC cascades. oup.com In vascular smooth muscle cells, PMA and angiotensin II, which activate PKC pathways, induce the NGFI-B gene. ahajournals.org

Table: Induction of NGFI-B mRNA Expression by Various Stimuli

StimulusCell Type / TissueEffect on NGFI-B mRNA ExpressionFold Induction (if specified)Time to Peak Induction (if specified)Source
FSHHuman Luteinized Granulosa CellsRapid increase~25-fold1 hour oup.com
FSHPrimary Human Granulosa CellsRapid increase-- oup.comnih.gov
FSHRat Sertoli CellsStrong induction13.5-fold (microarray), 11.13-fold (Northern blot)2 hours researchgate.net
LH surgeRat Preovulatory Follicle Granulosa CellsInduction-- oup.com
Angiotensin IIAdrenocortical cells (Human H295R, rat glomerulosa)Rapid induction-- bioscientifica.comoup.combioscientifica.comamazonaws.comfrontiersin.org
Angiotensin IIVascular Smooth Muscle CellsTransient induction-- ahajournals.org
CRHHypothalamic Paraventricular Nucleus neuronsRapid induction-- oup.com
CRHPituitary tumor cell line AtT-20Increased mRNA-- oup.com
StressRat CardiomyocytesTranslocation (phosphorylation)-- tandfonline.com
StressAdrenal CortexStrong induction-- oup.com
StressHypothalamic Paraventricular Nucleus neuronsRapid induction-- oup.com
SerumFibroblastsRapid activation-- oup.comoup.comulb.ac.be
Nerve Growth Factor (NGF)PC12 cellsRapid activation-- oup.comoup.com
Concanavalin A (Con A)T lymphocytesInduction≥7-fold3 hours nih.govoup.com
Phorbol 12,13 dibutyrate (PDBu)T lymphocytesInduction≥7-fold3 hours nih.govoup.com
Phorbol 12,13 dibutyrate (PDBu)G1 lymphoblastsTransient kinetics-- nih.govoup.com
Phorbol 12-myristate 13-acetate (PMA)Cultured Cerebellar Granule Cells & AstrocytesInduction (reporter gene activity)Up to 5-fold- nih.gov
Phorbol 12-myristate 13-acetate (PMA)Human Granulosa Tumor CellsIncreased expression-- nih.gov
Phorbol 12-myristate 13-acetate (PMA)Vascular Smooth Muscle CellsTransient induction-- ahajournals.org
Calcium signaling pathwayT cellsInductionLesser extent than PKC- nih.govoup.com
Ca2+/CaMKI pathwayLeydig cellsRapid and robust activation-- bioscientifica.comoup.combioscientifica.com
Calcium ionophore A23187Vascular Smooth Muscle Cells & T-cell hybridomasInduction-- ahajournals.org
Forskolin (B1673556) (activator of PKA pathway)Dog ThyrocytesStrong and transient expression-- nih.gov
Forskolin (activator of PKA pathway)Cultured Cerebellar Granule Cells & AstrocytesInduction (reporter gene activity)Up to 5-fold- nih.gov
Forskolin (activator of PKA pathway)Human Granulosa Tumor CellsIncreased expression (lesser than TPA)-- nih.gov
Forskolin (activator of PKA pathway)Adipose tissue cellsStrong induction-- ucl.ac.uk
Interleukin-2 Dependence and Cycloheximide (B1669411) Sensitivity

While the direct dependence of NGFI-B expression on Interleukin-2 (IL-2) is not explicitly detailed in the provided information, NR4A1 (NGFI-B) has been shown to inhibit NF-kappa-B signaling by binding to low-affinity NF-kappa-B binding sites, including those at the IL-2 promoter. sigmaaldrich.comwindows.net This suggests an indirect involvement in pathways related to IL-2 signaling.

Studies have indicated that the protein synthesis inhibitor cycloheximide can augment the expression of NR4A genes, including Nur77 (NGFI-B), induced by vascular endothelial growth factor (VEGF) in endothelial cells. scribd.com Cycloheximide is known to cause superinduction of certain genes, leading to an abundant and prolonged accumulation of mRNA transcripts that are typically transiently induced. wikipedia.orggenecards.org

Transcriptional Regulation of the NGFI-B Gene

The transcriptional regulation of the NGFI-B gene is a complex process involving specific DNA response elements and the cooperative action of various transcription factors.

NGFI-B exerts its transcriptional regulatory function by binding to specific DNA sequences in the promoter regions of its target genes. Two primary response elements are recognized:

NGFI-B Response Element (NBRE): This element, with the consensus sequence AAAGGTCA, serves as a binding site for NGFI-B monomers. nih.govresearchgate.netsigmaaldrich.comgenecards.org The NBRE is a well-characterized and highly specific binding site for NGFI-B. scispace.com

Nur Response Element (NurRE): The NurRE is recognized by NGFI-B as homodimers or heterodimers, often formed with other members of the Nur subfamily (Nurr1 and NOR-1). nih.govresearchgate.netgenecards.org This element is an everted repeat of an NBRE-related octanucleotide, typically AAAT(G/A)(C/T)CA, forming a palindromic sequence. nih.govresearchgate.netscispace.com The NurRE can mediate transcriptional activation with higher potency than the NBRE in certain contexts, such as corticotropin-releasing hormone (CRH)-mediated pro-opiomelanocortin (POMC) transcription. nih.govscispace.com

The binding characteristics of these response elements are summarized in the table below:

Response ElementConsensus SequenceBinding Mode
NBREAAAGGTCAMonomer
NurREAAAT(G/A)(C/T)CAHomo- or Heterodimer

The transcriptional activity and expression of NGFI-B are modulated by interactions with or the influence of other transcription factors:

NF-κB: While Nurr1, a related factor, can repress inflammatory genes by complexing with NF-κB researchgate.net, NR4A1 (NGFI-B) itself can inhibit NF-kappa-B signaling by binding to low-affinity NF-kappa-B binding sites, such as those found in the IL-2 promoter. sigmaaldrich.comwindows.net Additionally, C/EBPbeta can cooperate with NF-kb p50 to stimulate Nur77 promoter activity in Leydig cells. researchgate.net

AP-1 protein Fra-2: The regulation of NGFI-B expression has been shown to involve the AP-1 protein Fra-2, particularly in the rat pineal gland, where studies with a transgenic Fra-2 knockdown rat indicated an increase in pineal NGFI-B expression. researchgate.net Fra-2 is a member of the Fos family, which dimerizes with Jun family proteins to form the AP-1 transcription factor complex. univpm.it

SF-1 (Steroidogenic Factor 1): SF-1 (NR5A1) is a crucial regulator of steroidogenic genes. scispace.comnih.gov Both NUR77 (NGFI-B) and SF-1 can play additive roles in regulating the mouse Star promoter. nih.gov While SF-1 binds sites similar to its own, including the NBRE, NGFI-B exhibits site-specific binding to the NBRE. scispace.com

LRH-1 (Liver Receptor Homolog-1): LRH-1 (NR5A2) is another nuclear receptor involved in regulating steroidogenic genes. researchgate.netnih.gov It is mentioned alongside SF-1 and NUR77 in the context of regulating the Star promoter activity in Leydig cells. nih.gov

Protein Domain Architecture and Functional Implications

NGFI-B, as a nuclear receptor, possesses a modular structure consisting of distinct functional domains.

The N-terminal region of NGFI-B contains a composite activation function-1 (AF-1) domain. uniprot.org This domain is located in the hypervariable N-terminal domain A/B and is crucial for transcriptional activation. researchgate.nettandfonline.comidrblab.net In Nur77, this N-terminal AF-1 domain is notably potent and has been delimited to the region between amino acids 50 and 160, being essential for ligand-independent gene activation. researchgate.net The AF-1 domain plays a significant role in recruiting coactivators, such as SRC coactivators, to Nur dimers, thereby enhancing transcriptional activity, particularly in response to pathways like the protein kinase A (PKA) pathway. nih.govuniprot.org The AF-1 domain facilitates coactivator recruitment and directly interacts with proteins like SRC, p300, PCAF, and DRIP-205. researchgate.net

The DNA-binding domain (DBD) of NGFI-B is a highly conserved region essential for its function as a transcription factor. nih.govtandfonline.com NGFI-B is characterized as a zinc-finger protein, with its DBD containing a central zinc finger structure. tandfonline.com The DBDs of NGFI-B and its related family members, Nurr1 and NOR-1, show high homology. nih.gov

The structure of the nuclear receptor DBD typically consists of two helices oriented perpendicular to each other. A zinc ion is coordinated by four conserved cysteine residues, anchoring a loop at the N-terminus of each helix. The helix of each monomer makes sequence-specific contacts within the major groove of the DNA. In NGFI-B, the three zinc fingers are encoded contiguously within the 3' exon of the gene. Furthermore, NGFI-B, along with ROR, utilizes a carboxyl-terminal extension (CTE) of the zinc finger DNA binding domain to interact with the 5'-extension of a single zinc finger-binding site.

Protein DomainLocation (Approximate)Key Features / Function
N-terminal Transactivation (AF-1)N-terminus (aa 50-160)Transcriptional activation, Coactivator recruitment
DNA-Binding Domain (DBD)CentralDNA binding, Contains zinc fingers
Zinc FingersWithin DBDCoordinate zinc ions, Make sequence-specific DNA contacts

Ligand-Binding Domain (LBD) Characteristics and Ligand Independence

The Ligand-Binding Domain (LBD) of NGFI-B, like other members of the NR4A family, possesses atypical characteristics compared to classical nuclear receptors. mdpi.combiorxiv.orgwikipedia.orgguidetopharmacology.org Early structural studies suggested that the LBD of NR4A receptors lacked a conventional ligand-binding pocket due to the presence of bulky hydrophobic residues within the cavity, leading to their classification as orphan receptors and the notion of ligand-independent transcriptional activity. nih.govmdpi.comresearchgate.netfrontiersin.orgmdpi.comfau.dewikipedia.orgguidetopharmacology.org The classical LBD in most nuclear receptors contains a ligand-receiving pocket and a co-activator site, both of which are reported to be lacking or unconventional in the NR4A family. wikipedia.org Instead of a hydrophobic surface that forms a cleft, NR4A1 is described as having a hydrophilic surface in its LBD. nih.govwikipedia.org

Despite the initial view of ligand independence, several studies have identified compounds, both synthetic and naturally occurring, that can bind to NR4A1 and modulate its activity. biorxiv.orgnih.govmdpi.comresearchgate.net These compounds may bind to alternative pockets on the protein, distinct from the traditional ligand-binding site found in classical nuclear receptors. mdpi.complos.org For example, cytosporone B (Csn-B) has been identified as a naturally occurring agonist for nuclear NR4A1, binding to its LBD with high affinity and stimulating NR4A1-dependent activities. nih.gov Other bis-indole derived compounds have also been shown to bind directly to the NR4A1 LBD with variable affinities and can act as antagonists. mdpi.comoup.com These findings suggest that while the canonical ligand-binding pocket may be non-functional, other binding sites exist that can be targeted by small molecules to influence NGFI-B function. mdpi.complos.org

DNA Binding and Dimerization Properties

NGFI-B exhibits versatile DNA binding properties, capable of binding to response elements as a monomer, homodimer, or as a heterodimer with other nuclear receptors. oup.commdpi.comguidetopharmacology.orgnih.govoup.comresearchgate.net

Monomeric Binding to NBRE

NGFI-B was initially characterized by its ability to bind to the NGFI-B Response Element (NBRE) as a monomer. oup.commdpi.comnih.govguidetopharmacology.orgnih.govoup.comresearchgate.netuniprot.orgoup.comnih.govnih.gov The NBRE is an octanucleotide sequence typically represented as 5'-AAAGGTCA-3', which contains the canonical nuclear receptor binding motif (AGGTCA) preceded by two adenines. oup.comnih.govnih.govuniprot.orgnih.gov This monomeric binding to NBRE is a distinguishing feature of NGFI-B and other NR4A family members. oup.commdpi.comoup.com

Homodimerization and Heterodimerization with other NR4A family members

In addition to monomeric binding, NGFI-B can also bind DNA as a homodimer or form heterodimers with other members of the NR4A family, specifically NR4A2 (Nurr1) and NR4A3 (NOR1). oup.commdpi.comnih.govguidetopharmacology.orgnih.govresearchgate.netuniprot.orgaacrjournals.org These dimers typically bind to a different response element known as the Nur-Response Element (NurRE). mdpi.comnih.govguidetopharmacology.orgnih.govresearchgate.netuniprot.org The NurRE consists of repeated octanucleotides related to the NBRE, often arranged as everted repeats with a specific spacing. mdpi.comnih.govguidetopharmacology.orgnih.gov For example, a naturally occurring NurRE from the pro-opiomelanocortin (POMC) promoter is preferentially bound and activated by NGFI-B dimers. nih.gov Structural studies suggest that NGFI-B dimerization does not occur via the classical nuclear receptor dimerization interface but involves an extended surface area. nih.govresearchgate.net This non-classical dimerization interface, similar to that of the glucocorticoid receptor (GR), may be relevant to the interaction and potential antagonism between GR and NGFI-B. nih.govresearchgate.net

Heterodimerization with Retinoid X Receptor (RXR)

NGFI-B is also capable of forming heterodimers with the Retinoid X Receptor (RXR). mdpi.comguidetopharmacology.orgnih.govresearchgate.netuniprot.orgoup.comaacrjournals.orgCurrent time information in Sofia, BG.sdbonline.orgnih.govportlandpress.comnih.govplos.orgresearchgate.netelifesciences.org These heterodimers can bind to DNA response elements, including DR5 elements, which are direct repeats of the AGGTCA motif spaced by five nucleotides. mdpi.comguidetopharmacology.orgresearchgate.netoup.comnih.gov While RXR often acts as a silent partner in heterodimers with other nuclear receptors like RAR or TR, it can be activated when complexed with NGFI-B or Nurr1, defining a distinct pathway for vitamin A signaling. oup.comnih.gov The DNA binding of the NGFI-B/RXR heterodimer can be enhanced by 9-cis retinoic acid, a ligand for RXR. uniprot.org Selective activation of NGFI-B/RXR heterodimers has been observed with certain RXR ligands, such as dibenzodiazepine-derived compounds. nih.gov The interaction with NR4A1 can also lead to the translocation of RXRα to the mitochondria. frontiersin.org

Post-Translational Modifications and Regulatory Mechanisms

NGFI-B protein activity is subject to regulation through various post-translational modifications, with phosphorylation being a key mechanism influencing its DNA binding and transcriptional activity. nih.govplos.orgfau.denih.govresearchgate.netuniprot.orgaacrjournals.orgresearchgate.netnih.gov

Phosphorylation and its Impact on DNA Binding and Activity (e.g., Ser-340, Ser-350, PKA-mediated)

Phosphorylation plays a significant role in modulating NGFI-B function. Studies have identified specific serine residues within the DNA-binding domain (DBD) that are targets for phosphorylation, including Ser-340 and Ser-350. fau.deuniprot.orgnih.govnih.gov Phosphorylation of these residues can be induced by various stimuli and signaling pathways, such as those activated by nerve growth factor (NGF) or corticotropin-releasing hormone (CRH). nih.govresearchgate.netnih.gov

Phosphorylation of Ser-350, located within a region of the DBD crucial for DNA binding (the "A box"), has been shown to decrease NGFI-B's binding affinity to the NBRE. fau.deuniprot.orgnih.gov In contrast, phosphorylation of Ser-340 appears to have little or no effect on NBRE binding. fau.deuniprot.orgnih.gov These findings highlight how site-specific phosphorylation within the DBD can directly impact NGFI-B's ability to interact with its target DNA sequences.

The protein kinase A (PKA) pathway is involved in the phosphorylation of NGFI-B. nih.govuniprot.orgnih.gov CRH, acting through the cAMP/PKA pathway, can rapidly increase the nuclear DNA binding activity of NGFI-B dimers, but not monomers. nih.gov While PKA signaling may initially facilitate DNA binding by inducing dephosphorylation of the DBD, the precise mechanism by which it preferentially affects dimer binding is not fully understood. nih.gov Phosphorylation can also influence the subcellular localization of NGFI-B. For instance, phosphorylation at Ser 105 has been shown to induce the translocation of the NGFI-B-RXR heterodimer complex out of the nucleus. researchgate.net Furthermore, phosphorylation of NR4A1 has been linked to its translocation from the nucleus to the mitochondria, promoting apoptosis and potentially abolishing its suppressive function on NF-κB pathway activation. frontiersin.orgresearchgate.net Various kinases, including Akt, ERK2, pp90rsk, JNK, and DNA-PK, have been implicated in phosphorylating NR4A1 at different sites, affecting its DNA binding, transcriptional activity, and cellular localization. plos.orgfau.deuniprot.orgnih.govfrontiersin.orgresearchgate.netnih.govoup.com

Here is a summary of some phosphorylation sites and their reported effects on NGFI-B:

Phosphorylation SiteKinase(s) ImplicatedEffect on DNA BindingEffect on Activity/LocalizationSource
Ser-340PKA, RPS6KA1, RPS6KA3Little or no effect fau.deuniprot.orgnih.gov
Ser-350PKA, RPS6KA1, RPS6KA3, Akt, MAPK, JNK, ERK2, pp90rskDecrease NBRE bindingReduced transcriptional activity, signal for nuclear export, translocation to mitochondria, promotes apoptosis, abolishes NF-κB suppression fau.deuniprot.orgnih.govnih.govfrontiersin.orgresearchgate.netoup.com
Ser 105Unknown (NGF-induced)Not specifiedInduces nuclear export of NGFI-B-RXR heterodimer researchgate.net
Thr 143ERK2Not specifiedNecessary for autophagic cell death induction plos.org

Note: The table above is a representation of data discussed in the text. In an interactive format, this table could allow sorting or filtering based on columns.

SUMOylation (e.g., SUMO2, PIASγ)

SUMOylation, the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to lysine (B10760008) residues of target proteins, is a crucial PTM that regulates various cellular processes, including nuclear transport, DNA repair, mitosis, and signal transduction nih.govgenecards.orguniprot.orgresearchgate.net. For NGFI-B (NR4A1), SUMOylation has been identified as a relevant negative regulator of its transcriptional activity researchgate.net.

Studies have shown that NGFI-B can be modified by SUMO proteins, including SUMO2 researchgate.netnih.gov. The process of SUMOylation requires the action of an E1 activating enzyme (SAE1/SAE2), an E2 conjugation enzyme (Ubc9), and an E3 ligase nih.gov. PIASγ (Protein Inhibitor of Activated STAT gamma), an E3 SUMO-protein ligase, has been shown to interact with and potently repress the transcriptional activity of Nur77 (NGFI-B) researchgate.netnih.gov. This repression by PIASγ is sensitive to the SUMO-specific protease SENP1 researchgate.netnih.gov.

Research has identified putative SUMO acceptor sites on Nur77 (NGFI-B). Mutation of these sites, specifically lysine 102 (K102) and lysine 577 (K577) to arginine, has been shown to modulate Nur77 transcriptional activity researchgate.netnih.gov. The Nur77-K102R and the double mutant Nur77-K102R/K577R exhibited strongly decreased transcriptional activity, while the single K577R substitution increased it researchgate.netnih.gov. Repression of Nur77 transcriptional activity by SUMO2 and PIASγ was reduced by the K577R mutation, but the K102R mutant remained insensitive to SUMO2 researchgate.netnih.gov. These findings suggest that SUMOylation, particularly at specific lysine residues facilitated by E3 ligases like PIASγ, plays a significant role in regulating NGFI-B's transcriptional function.

Furthermore, SUMOylation of NR4A1 has been reported to be necessary for stimuli-induced autophagic cell death in certain models, highlighting its role beyond transcriptional regulation nih.govplos.org. SUMO modification can influence protein stability, transcriptional activity, protein-protein interactions, and intracellular localization of target proteins biorxiv.orgnih.gov. A previous report indicated that NR4A1 undergoes sequential SUMOylation and ubiquitination, which collectively control its degradation following induced stress biorxiv.orgplos.org.

Acetylation and Ubiquitination

Acetylation and ubiquitination are two other significant post-translational modifications that influence protein function, often through intricate crosstalk mdpi.comcreative-proteomics.com. For NGFI-B (NR4A1), both acetylation and ubiquitination have been recognized as regulatory mechanisms portlandpress.comuniprot.orgresearchgate.net.

Acetylation, primarily occurring on lysine residues, can affect protein stability, enzyme activity, subcellular localization, and interactions with other proteins and DNA mdpi.comcreative-proteomics.com. While much of the research on NR4A1 has focused on phosphorylation and SUMOylation, studies indicate that NR4A1 is subject to acetylation researchgate.netportlandpress.comuniprot.orgresearchgate.net. For instance, NR4A1 is regulated by histone acetylation, which can influence its gene expression portlandpress.com. Cholesterol has been shown to enhance p300 acetyltransferase recruitment to the NR4A1 promoter region, leading to histone H3 hyperacetylation and subsequent NR4A1 upregulation in monocytes portlandpress.com.

Ubiquitination involves the attachment of ubiquitin, a small protein, to a substrate protein, typically targeting it for proteasomal degradation or influencing its function, localization, or interactions mdpi.com. NGFI-B has been shown to be a short-lived protein, suggesting rapid turnover potentially mediated by ubiquitination nih.gov. As mentioned earlier, NR4A1 undergoes sequential SUMOylation and ubiquitination, which together regulate its degradation after induced stress biorxiv.orgplos.org. This suggests a coordinated interplay between these two PTMs in controlling this compound levels.

The interplay between acetylation and ubiquitination is complex. For other proteins, acetylation can directly compete with ubiquitination for the same lysine residues, thereby inhibiting ubiquitination-dependent degradation creative-proteomics.com. While specific details on the direct interplay of acetylation and ubiquitination on the this compound itself are less extensively documented compared to SUMOylation, the general principle of crosstalk between these PTMs is well-established and likely contributes to the fine-tuning of NGFI-B function and stability mdpi.comcreative-proteomics.com.

Role of Protein Phosphatases (PP1, PP2A)

Protein phosphorylation is a reversible PTM catalyzed by protein kinases and reversed by protein phosphatases. NGFI-B is known to be a phosphoprotein, and its phosphorylation status affects its apparent molecular mass and potentially its function nih.govbio-techne.com. Protein phosphatases, such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A), play critical roles in dephosphorylating target proteins and are involved in regulating a wide array of cellular processes uniprot.orgnih.gov.

PP1 is a major eukaryotic protein phosphatase involved in regulating diverse cellular activities, including cell division, glycogen (B147801) metabolism, and protein synthesis uniprot.org. PP2A is another key serine/threonine phosphatase that regulates numerous enzymes, signal transduction pathways, and cellular events, and is a major phosphatase for microtubule-associated proteins nih.gov.

While the search results confirm that NGFI-B is a phosphoprotein nih.govbio-techne.com, direct detailed research findings explicitly describing the dephosphorylation of NGFI-B by PP1 or PP2A were not prominently found in the provided snippets. However, given that NGFI-B is phosphorylated and PP1 and PP2A are major cellular phosphatases, it is plausible that these phosphatases, or specific holoenzymes containing their catalytic subunits, are involved in regulating the phosphorylation status and thus the activity or localization of NGFI-B.

The regulation of protein phosphorylation by PP1 and PP2A is crucial for cellular signaling and function uniprot.orgnih.gov. The phosphorylation state of NGFI-B is known to be rapidly modified posttranslationally nih.gov. Treatment with alkaline phosphatase, which removes phosphate (B84403) groups, causes multiple NGFI-B species to coalesce into a single, faster-migrating band, indicating that phosphorylation contributes to the observed heterogeneity in its molecular weight nih.gov. This suggests that the dynamic balance between kinase activity and phosphatase activity, potentially involving PP1 and/or PP2A, is important for controlling NGFI-B's phosphorylation and subsequent functional states.

Cellular Localization and Subcellular Dynamics of Ngfi B Protein

Dynamic Nucleocytoplasmic Translocation

The NGFI-B protein is not statically confined to a single cellular compartment but instead shuttles dynamically between the nucleus and the cytoplasm. nih.gov This bidirectional transport is fundamental to its ability to function in different cellular contexts and is mediated by specific protein domains and signaling pathways. scispace.com

The structure of NGFI-B contains intrinsic signals that direct its transport. It possesses two functional nuclear localization signals (NLS) within its DNA-binding domain, which facilitate its import into the nucleus. scispace.com Conversely, it also has three functional nuclear export signals (NES) located in the ligand-binding domain (residues 408-417, 467-476, and 520-530), which promote its export to the cytoplasm. scispace.com This transport occurs through the nuclear pore complexes (NPCs), large protein structures that regulate the passage of molecules into and out of the nucleus. scispace.com

The regulation of this nucleocytoplasmic shuttling is tightly controlled by post-translational modifications, primarily phosphorylation. nih.gov For instance, growth factor-dependent phosphorylation of serine 139 has been implicated in the movement between the nucleus and cytoplasm. scispace.com Various kinases, including Akt, c-Jun N-terminal kinase (JNK), and p90 ribosomal protein S6 kinase 2, can phosphorylate NGFI-B, leading to its translocation from the nucleus to the cytoplasm. nih.gov SUMOylation, another post-translational modification, at specific lysine (B10760008) residues also promotes the translocation of NGFI-B to the cytoplasm and can inhibit its transcriptional activity. nih.gov This regulated trafficking allows the cell to rapidly change the protein's functional state from a nuclear transcription factor to a cytoplasmic or mitochondrial effector in response to external stimuli. scispace.comnih.gov

Mitochondrial Targeting and its Mechanistic Basis

In response to various apoptotic stimuli, NGFI-B can translocate from the nucleus to the mitochondria, a critical step in switching its function from promoting cell survival to inducing cell death. scispace.comnih.govnih.gov Unlike many mitochondrial proteins, NGFI-B does not possess a classical mitochondrial-targeting sequence. scispace.com Its journey to the mitochondria is instead a regulated process driven by specific signaling cascades and post-translational modifications, particularly serine phosphorylation. tandfonline.comtandfonline.com

Stress signals, such as those simulated by glucocorticoids in cardiomyocytes, can activate the protein kinase A (PKA) pathway. tandfonline.comtandfonline.com Activated PKA then phosphorylates NGFI-B on serine residues, which is a key trigger for its translocation from the nucleus to the mitochondria. tandfonline.comtandfonline.com Inhibition of PKA has been shown to block this serine phosphorylation and the subsequent mitochondrial translocation. tandfonline.com Other kinases are also involved in this process. The mitogen-activated protein (MAP) kinase ERK2, for example, can phosphorylate NGFI-B at serine 237, which facilitates its mitochondrial translocation. nih.gov Similarly, protein kinase C (PKC) can also induce this translocation through phosphorylation. nih.gov

Once exported from the nucleus, NGFI-B targets the mitochondria by interacting with other proteins on the outer mitochondrial membrane. Specifically, the ligand-binding domain of NGFI-B binds to the amino-terminal loop region of the B-cell lymphoma protein 2 (Bcl-2). scispace.com This interaction anchors NGFI-B to the mitochondria, positioning it to execute its pro-apoptotic functions. scispace.comresearchgate.net

KinasePhosphorylation SiteEffect on NGFI-B Localization
Protein Kinase A (PKA)Serine residuesPromotes translocation from nucleus to mitochondria under stress. tandfonline.comtandfonline.com
ERK2 (MAP Kinase)Serine 237Facilitates translocation to mitochondria. nih.gov
Akt (Protein Kinase B)Serine 350Induces nuclear export to the cytoplasm; inhibits DNA binding. scispace.comnih.gov
Protein Kinase C (PKC)Not specifiedInduces translocation from the nucleus to mitochondria. nih.gov
c-Jun N-terminal kinase (JNK)Not specifiedInduces translocation from the nucleus to the cytoplasm. nih.gov

Functional Consequences of Subcellular Localization Shifts

The subcellular location of NGFI-B is the primary determinant of its biological activity, with distinct and opposing functions in the nucleus and mitochondria. scispace.comwikipedia.org

When localized in the nucleus, NGFI-B functions as a transcription factor, playing roles in cell proliferation and survival. scispace.com It regulates the expression of target genes by binding to specific DNA sequences. nih.gov As a monomer, it binds to the NGFI-B response element (NBRE), and as a homodimer or heterodimer with other NR4A family members, it binds to the Nur-response element (NurRE). nih.govresearchgate.net The transcriptional activity of nuclear NGFI-B is itself regulated by phosphorylation, which can either enhance or repress its ability to activate gene expression. nih.gov For example, its overexpression in some cancer cells can confer a proliferative advantage through the transcriptional regulation of growth-promoting genes. scispace.com

In sharp contrast to its nuclear function, the translocation of NGFI-B to the mitochondria triggers a transcription-independent pathway of apoptosis. scispace.com This pro-death role is initiated by its direct interaction with Bcl-2 on the outer mitochondrial membrane. scispace.comnih.gov This binding induces a conformational change in Bcl-2, converting it from a pro-survival "protector" protein into a pro-apoptotic "killer." scispace.comspandidos-publications.com This altered form of Bcl-2 then facilitates the release of cytochrome c and other apoptosis-inducing factors from the mitochondrial intermembrane space into the cytoplasm. scispace.comnih.govtandfonline.com The release of cytochrome c is a critical event that initiates the caspase cascade, ultimately leading to programmed cell death. nih.gov This mitochondrial pathway is a crucial mechanism by which various stimuli, including stress, can induce apoptosis in different cell types, such as cancer cells and cardiomyocytes. scispace.comnih.govnih.gov

Subcellular LocationPrimary FunctionMechanism of Action
NucleusTranscriptional Regulation (Survival/Proliferation)Binds to NBRE and NurRE DNA elements to control target gene expression. scispace.comnih.gov
MitochondriaApoptosis InductionBinds to Bcl-2, inducing a conformational change that leads to cytochrome c release. scispace.comnih.govresearchgate.net

Physiological Roles and Biological Processes Mediated by Ngfi B Protein

Cell Cycle Regulation and Proliferation Control

NGFI-B is implicated in the control of cell proliferation by modulating the cell cycle. Its expression can lead to an arrest in the cell cycle, thereby preventing uncontrolled cell division.

The cell cycle is a series of events that takes place in a cell as it grows and divides. It consists of four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The progression through these phases is tightly regulated by a series of checkpoints. NGFI-B has been shown to be involved in arresting the cell cycle at the G1/S checkpoint, which is a critical point of regulation before a cell commits to DNA replication. This G1 arrest prevents the cell from entering the S phase, thus halting proliferation. The arrest in the G1 phase is a key mechanism by which NGFI-B exerts its anti-proliferative effects. This process is crucial for maintaining genomic integrity and preventing the propagation of transformed cells. The p53-dependent checkpoint pathway, which can be activated by DNA damage, often results in cell cycle arrest at the G1/S transition. nih.govyoutube.com

The progression of the cell cycle is driven by the activity of cyclin-dependent kinases (CDKs), which are in turn regulated by cyclins and CDK inhibitors (CKIs). NGFI-B can influence the levels and activities of these key regulatory molecules. One of the important CKIs is p27Kip1, which belongs to the Cip/Kip family of Cdk inhibitors. oncotarget.com p27Kip1 can bind to and inactivate cyclin-CDK complexes, leading to cell cycle arrest. nih.govyoutube.com In some cellular contexts, the expression of NGFI-B has been associated with an upregulation of p27Kip1, contributing to the G1 phase arrest. nih.gov

Cyclins are a family of proteins that control the progression of the cell cycle by activating CDKs. Cyclin A, for instance, is crucial for the S and G2/M phases. The regulation of cyclin levels is a key aspect of cell cycle control. While the direct regulation of Cyclin A by NGFI-B is an area of ongoing research, the modulation of cell cycle progression by NGFI-B inherently involves the intricate network of cyclins and their associated kinases.

Table 1: Key Proteins in NGFI-B-Mediated Cell Cycle Regulation

Protein Family/Class Function in Cell Cycle Role in NGFI-B Pathway
p27Kip1 Cip/Kip family of CDK inhibitors Inhibits cyclin-CDK complexes, leading to cell cycle arrest. oncotarget.comnih.gov Upregulated by NGFI-B in some contexts to induce G1 arrest. nih.gov
Cyclin A Cyclins Activates CDKs to drive S and G2/M phase progression. mdpi.com Its activity is indirectly affected by NGFI-B-induced G1 arrest.
p53 Tumor suppressor Induces expression of p21Cip1/WAF1, leading to G1/S arrest. nih.govyoutube.com Part of a broader checkpoint pathway that can be influenced by factors like NGFI-B.

Apoptosis and Cell Death Mechanisms

Apoptosis is a form of programmed cell death that is essential for normal development and tissue homeostasis. NGFI-B is a significant player in inducing apoptosis in various cell types, often through the mitochondrial pathway.

NGFI-B has been demonstrated to induce apoptosis in a number of cell lineages when they are exposed to pro-apoptotic stimuli. nih.gov In the immune system, NGFI-B is essential for T-cell receptor (TCR)-mediated apoptosis in T-cell hybridomas, a process crucial for eliminating self-reactive T-cells. nih.gov The pro-apoptotic function of NGFI-B is also significant in the context of cancer, where it can induce cell death in various tumor cells.

Furthermore, NGFI-B-mediated apoptosis has been observed in cardiomyocytes. For instance, in response to restraint stress, NGFI-B content increases in the mitochondria of cardiomyocytes, leading to apoptosis. nih.gov In the vascular system, cytokines can trigger apoptosis in vascular smooth muscle cells, a process that may be influenced by factors like NGFI-B. nih.gov

The intrinsic pathway of apoptosis, also known as the mitochondrial pathway, is a major route for programmed cell death. A key event in this pathway is the permeabilization of the outer mitochondrial membrane, which leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. youtube.comyoutube.com One of the most critical of these factors is cytochrome c. nih.gov

NGFI-B can translocate from the nucleus to the mitochondria to initiate apoptosis. nih.gov Once at the mitochondria, NGFI-B can directly target the mitochondrial membrane, leading to the release of cytochrome c. nih.gov The released cytochrome c then binds to Apoptotic protease activating factor-1 (Apaf-1) in the cytosol, which leads to the formation of the apoptosome. youtube.com The apoptosome then activates caspase-9, an initiator caspase, which in turn activates downstream executioner caspases, such as caspase-3, leading to the dismantling of the cell. nih.govyoutube.com

The mitochondrial pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). The balance between these opposing factions determines the fate of the cell.

NGFI-B has been shown to interact with certain members of the Bcl-2 family. Notably, NGFI-B can bind to the anti-apoptotic protein Bcl-B (also known as Bcl2L10). nih.govnih.gov This interaction is thought to convert Bcl-B from an anti-apoptotic to a pro-apoptotic molecule, thereby promoting cell death. nih.gov This interaction occurs at a novel protein interaction site on Bcl-B, distinct from the binding site for other pro-apoptotic proteins. nih.gov This novel mechanism of action highlights the unique role of NGFI-B in the regulation of apoptosis.

Table 2: Proteins Involved in NGFI-B-Mediated Apoptosis

Protein Family/Class Function in Apoptosis Interaction with NGFI-B
Cytochrome c Mitochondrial electron transport chain protein Released from mitochondria to initiate the caspase cascade. youtube.comnih.gov Its release is induced by the translocation of NGFI-B to the mitochondria. nih.gov
Bcl-B Bcl-2 family (anti-apoptotic) Typically inhibits apoptosis. nih.gov Binds to NGFI-B, which may convert it to a pro-apoptotic factor. nih.gov
Caspase-3 Caspase family (executioner) Cleaves cellular substrates to execute apoptosis. nih.gov Activated downstream of NGFI-B-induced cytochrome c release. nih.gov
T-cell receptor (TCR) Receptor protein Initiates signals for T-cell activation or apoptosis. TCR-mediated apoptosis in T-cells is dependent on NGFI-B. nih.gov

Inflammation and Immune Response Modulation

NGFI-B has emerged as a critical regulator of inflammation and immunity, with complex and sometimes opposing functions depending on the cellular context and stimuli.

In macrophages, the expression of NGFI-B and other NR4A family members is highly inducible by various inflammatory signals, including lipopolysaccharide (LPS) and pro-inflammatory cytokines. oup.com This induction suggests a significant role for NGFI-B in mediating inflammatory signals within these key immune cells. oup.com Research indicates that NGFI-B can have a proinflammatory role in macrophages. nih.gov Retroviral expression of NGFI-B in macrophage cell lines leads to the transcriptional activation of numerous genes involved in inflammation. oup.comnih.gov This potentiation of inflammatory gene expression in response to stimuli like LPS highlights its role in the macrophage-mediated inflammatory process. oup.com Conversely, other studies have shown that overexpression of NGFI-B in human macrophages can lead to a reduction in inflammatory cytokine and chemokine synthesis in response to LPS and TNFα. ahajournals.org This suggests that the precise role of NGFI-B in macrophage inflammatory responses can be context-dependent.

The nuclear factor-κB (NF-κB) signaling pathway is a cornerstone of inflammatory responses. nih.govnih.gov The role of NGFI-B in modulating this pathway appears to be complex. Several studies have demonstrated that NGFI-B can suppress the NF-κB signaling pathway. researchgate.net Overexpression of NGFI-B has been shown to decrease NF-κB activity, leading to reduced expression of inflammatory cytokines. rug.nl This inhibitory effect can occur through mechanisms such as preventing the nuclear translocation of the p65 subunit of NF-κB. researchgate.net

However, there is also evidence for a proinflammatory interaction with the NF-κB pathway. In some contexts, NGFI-B expression in macrophages can potentiate the induction of inflammatory gene expression in an NF-κB-dependent manner. oup.com This may be partly explained by the finding that the gene encoding the inducible kinase IKKi, a component of the NF-κB signaling pathway, is a direct target of NGFI-B. oup.comnih.gov The human IKKi promoter, however, does not appear to contain a functional NGFI-B response element, suggesting species-specific differences in this regulatory mechanism. ahajournals.org The subcellular localization of NGFI-B may also be a determining factor in its effect on NF-κB signaling, with nuclear localization potentially being inhibitory. nih.gov

Table 1: Effects of NGFI-B/Nur77 on NF-κB Signaling and Macrophage Inflammatory Responses

Experimental SystemStimulusEffect of NGFI-B/Nur77Observed OutcomeReference(s)
Human THP-1 macrophagesLPS, TNFαOverexpressionReduced secretion of IL-1β, IL-6, and IL-8 ahajournals.org
Murine macrophage cell line (RAW 264.7)LPSRetroviral expressionPotentiated induction of inflammatory gene expression oup.comnih.gov
Peritoneal macrophages from Nur77-/- micePoly(I:C)KnockoutIncreased phosphorylation and degradation of IκBα researchgate.net
Human lung epithelial cells-KnockdownIncreased IκBα phosphorylation and NF-κB activity rug.nl
AstrocytesMPTP, IFNγ, TNFαTreatment with C-DIM5 (NR4A ligand)Suppressed expression of NF-κB-regulated inflammatory genes nih.gov

Recent research has identified a novel role for NGFI-B as an intracellular sensor that mediates the non-canonical activation of the NLRP3 inflammasome. nih.govresearchgate.net The non-canonical inflammasome pathway is initiated by the intracellular sensing of LPS by caspase-11 (in mice) or caspase-4 (in humans), leading to the processing of gasdermin D (GSDMD) and subsequent activation of the NLRP3 inflammasome. nih.gov

NGFI-B has been identified as a cytosolic LPS-binding protein in macrophages. nih.gov Biochemical studies have shown that NGFI-B directly binds to LPS through its C-terminal domain. nih.govresearchgate.net Furthermore, NGFI-B interacts with NLRP3, but this association requires the presence of both LPS and double-stranded DNA (dsDNA). nih.govresearchgate.net The source of this dsDNA is the mitochondria, and its release into the cytoplasm is dependent on the formation of GSDMD pores in the mitochondrial membrane. nih.govresearchgate.net Therefore, NGFI-B acts as a crucial link, sensing both cytoplasmic LPS and mitochondrial dsDNA to trigger the assembly and activation of the non-canonical NLRP3 inflammasome. nih.govcyagen.jp In vivo studies have shown that a deficiency in NGFI-B ameliorates the host's response to endotoxins, highlighting the physiological significance of this pathway. nih.govcyagen.jp

Metabolic Regulation and Energy Homeostasis

NGFI-B is increasingly recognized as a key player in the regulation of cellular metabolism and the maintenance of energy homeostasis.

Liver kinase B1 (LKB1), also known as serine/threonine kinase 11 (STK11), is a master upstream kinase that activates AMP-activated protein kinase (AMPK), a central sensor of cellular energy status. researchgate.netnih.gov The LKB1-AMPK pathway plays a critical role in governing energy homeostasis. researchgate.net

Research has demonstrated a direct interaction between NGFI-B and STK11. researchgate.netnih.gov NGFI-B binds to and sequesters STK11 within the nucleus, thereby preventing its cytoplasmic function of activating AMPK. researchgate.netnih.gov This sequestration effectively attenuates the activation of the AMPK signaling pathway. researchgate.net This regulatory mechanism positions NGFI-B as a critical factor in controlling the LKB1-AMPK axis in response to various stimuli. researchgate.net

NGFI-B plays a role in the transcriptional reprogramming of mitochondrial metabolism, particularly in inflammatory macrophages. nih.govnih.gov The activation of macrophages by inflammatory stimuli leads to a metabolic shift, which includes alterations in the citric acid (TCA) cycle to support the production of pro-inflammatory mediators. nih.gov

NGFI-B has been identified as a key upstream transcriptional regulator of this metabolic switch. nih.gov Specifically, in Nur77-deficient macrophages, there is a failure to downregulate the expression of isocitrate dehydrogenase (IDH), a key enzyme in the TCA cycle. nih.gov This leads to an accumulation of TCA cycle metabolites, such as succinate (B1194679). nih.govnih.gov The accumulation of succinate, in turn, enhances the inflammatory response in a manner dependent on succinate dehydrogenase (SDH). nih.govnih.gov Thus, by regulating the expression of genes encoding TCA cycle enzymes, NGFI-B helps to control the metabolic state of macrophages and limit excessive inflammatory responses. nih.gov

Impact on Mitochondrial Energy Metabolism

The Nerve Growth Factor-Induced Clone B (NGFI-B) protein, an orphan nuclear receptor, plays a significant role in cellular metabolism by directly influencing mitochondrial function. Under conditions of cellular stress, NGFI-B can translocate from the nucleus to the mitochondria, where it mediates a cascade of events that can culminate in apoptosis, or programmed cell death. nih.govtandfonline.com This process is particularly evident in cardiomyocytes subjected to restraint stress. nih.govnih.gov

Upon translocation to the mitochondria, NGFI-B has been shown to induce the release of cytochrome c into the cytoplasm, a critical step in the intrinsic apoptotic pathway. nih.govnih.gov This release is indicative of mitochondrial outer membrane permeabilization. Furthermore, studies have identified several mitochondrial proteins that associate with NGFI-B, five of which are directly involved in mitochondrial energy metabolism. nih.govnih.gov This association leads to a disorder in mitochondrial energy metabolism, characterized by decreased mitochondrial respiratory efficiency and ATP synthase activity. nih.govnih.gov The subsequent sharp decrease in myocardial ATP content underscores the detrimental impact of NGFI-B's mitochondrial activity on cellular energy production under stress. nih.gov

The translocation of NGFI-B to the mitochondria is not a passive process. Research indicates that stress-induced oversecretion of glucocorticoids can activate the protein kinase A (PKA) pathway in cardiomyocytes. nih.govtandfonline.com This enhanced PKA activity leads to the serine phosphorylation of NGFI-B, a post-translational modification that facilitates its movement from the nucleus to the mitochondria. nih.govtandfonline.com Inhibition of the PKA pathway has been demonstrated to block this phosphorylation and subsequent translocation, highlighting a key regulatory mechanism in this stress-induced apoptotic pathway. nih.govtandfonline.com

Table 1: Effects of NGFI-B on Mitochondrial Function Under Stress

Parameter Observation Consequence Citations
Cellular Localization Translocates from nucleus to mitochondria Direct interaction with mitochondrial components nih.govtandfonline.comnih.govnih.gov
Apoptotic Pathway Induces cytochrome c release Activation of intrinsic apoptosis nih.govnih.gov
Protein Interactions Associates with mitochondrial proteins involved in energy metabolism Disruption of metabolic processes nih.govnih.gov
Mitochondrial Respiration Decreased respiratory efficiency Impaired energy production nih.govnih.gov
ATP Synthesis Reduced ATP synthase activity Depletion of cellular energy (ATP) nih.govnih.gov
Regulatory Mechanism Serine phosphorylation via PKA pathway Facilitates mitochondrial translocation nih.govtandfonline.com

Neurobiological Functions

NGFI-B is intricately involved in the regulation of circadian rhythms, the body's internal 24-hour clock. A prime example of this is its function within the pineal gland, a key neuroendocrine organ responsible for the synthesis and secretion of melatonin (B1676174). nih.gov The expression of NGFI-B in the rat pineal gland exhibits a robust circadian rhythm, with a significant increase in both mRNA and protein levels occurring at night. nih.govresearchgate.net This nocturnal accumulation of NGFI-B protein is observed within the nucleus of pinealocytes, the primary cell type of the pineal gland. nih.govresearchgate.net

The regulation of this rhythmic expression is tied to the adrenergic-cyclic AMP (cAMP) signaling pathway. nih.gov Pharmacological studies have demonstrated that the activation of adrenergic receptors elevates NGFI-B mRNA and protein levels, a response that can also be mimicked by dibutyryl cyclic AMP. nih.gov This mechanism is consistent with the known nocturnal increase in norepinephrine (B1679862) release in the pineal gland, which drives melatonin synthesis. nih.gov

NGFI-B is a key player in the neuroendocrine response to stress, particularly within the Hypothalamic-Pituitary-Adrenal (HPA) axis. frontiersin.org The HPA axis is a critical system for stress adaptation, culminating in the release of glucocorticoids. nih.gov The expression of NGFI-B is rapidly and transiently induced by stressful stimuli throughout the HPA axis, including the paraventricular nucleus (PVN) of the hypothalamus, the anterior pituitary, and the adrenal cortex. frontiersin.orgoup.com

In the hypothalamus, NGFI-B is implicated in the regulation of corticotropin-releasing factor (CRF), the primary initiator of the HPA stress response. frontiersin.org In the anterior pituitary, NGFI-B, along with its related factors Nurr1 and NOR-1, enhances the transcription of the proopiomelanocortin (POMC) gene in response to CRF. oup.comoup.com POMC is the precursor to adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands. frontiersin.org

Within the central nervous system, beyond the HPA axis, NGFI-B is also involved in non-hypothalamic responses to stress. frontiersin.org For instance, chronic stress can induce long-lasting changes in neuronal circuits related to motivation and reward, and NGFI-B expression is modulated in these limbic circuits during the stress response. frontiersin.org In the bed nucleus of the stria terminalis (BNST), a brain region implicated in anxiety and stress responses, cells expressing CRF also express NGFI-B. frontiersin.orgfrontiersin.org Chronic stress has been shown to increase the activity of NGFI-B in the prefrontal cortex, which can lead to a reduction in dendritic spine number, suggesting a role for NGFI-B in stress-induced synaptic remodeling. nih.gov

NGFI-B plays a crucial role in the development and maturation of the nervous system, particularly in the processes of neuronal gene expression and differentiation. biologists.com Originally identified as a gene induced by nerve growth factor (NGF) in PC12 cells, a cell line that differentiates into a neuronal phenotype in response to NGF, NGFI-B is considered an immediate-early gene. biologists.comoup.com Its induction is associated with the initiation of programs of gene expression that lead to neuronal differentiation. biologists.com

During in vivo development, NGFI-B is expressed in the embryonic rat from E12 to E18. biologists.com Postnatally, there is a dramatic increase in the expression of both NGFI-B mRNA and protein in various brain regions, including the cortex, midbrain, and cerebellum. biologists.com This pattern of expression suggests that NGFI-B is involved in the multitude of changes that occur during the postnatal maturation of the brain. biologists.com

The expression of NGFI-B is not limited to the central nervous system. It is also modulated in the peripheral nervous system during postnatal development. biologists.com As a transcription factor, NGFI-B is believed to exert its effects on neuronal differentiation by regulating the expression of a suite of downstream target genes. biologists.comoup.com While initially identified in the context of NGF signaling, the expression patterns of NGFI-B suggest it may also respond to other growth stimuli in different developing organs, indicating its multifaceted role in tissue-specific functions. biologists.com The differential expression of NGFI-B and its related family members in a tissue-specific and developmentally regulated manner further supports their diverse roles in various signal transduction systems. nih.gov

Table 2: Neurobiological Functions of this compound

Function Key Brain Region/System Mechanism of Action Citations
Circadian Rhythm Pineal Gland Rhythmic expression regulated by adrenergic-cAMP signaling, influencing nocturnal gene expression. nih.govresearchgate.netresearchgate.net
Stress Response Hypothalamic-Pituitary-Adrenal (HPA) Axis Induced by stress; regulates transcription of CRF and POMC. frontiersin.orgoup.comoup.com
Stress Response Central Nervous System (e.g., Prefrontal Cortex, BNST) Modulated in limbic circuits; influences synaptic plasticity and remodeling under chronic stress. frontiersin.orgnih.gov
Neuronal Development Developing Brain (Cortex, Midbrain, Cerebellum) Expression increases postnatally; associated with neuronal maturation. biologists.com
Neuronal Differentiation PC12 cells, Peripheral Nervous System Induced by Nerve Growth Factor (NGF); regulates downstream genes involved in differentiation. biologists.comoup.com

Reproductive System Physiology

NGFI-B is a key regulator of steroid hormone production (steroidogenesis) and follicular development within the ovary. nih.gov Its expression is observed in both ovarian follicles and corpora lutea and is dynamically regulated by gonadotropins, hormones that control reproductive function. nih.gov

A significant role for NGFI-B in ovarian physiology is its regulation of the gene encoding 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2). nih.gov HSD3B2 is a crucial enzyme in the synthesis of progesterone (B1679170), a steroid hormone essential for the menstrual cycle and pregnancy. nih.gov Studies have shown that treatment of human granulosa cells with follicle-stimulating hormone (FSH) and forskolin (B1673556) (an activator of the cAMP pathway) rapidly increases NGFI-B mRNA levels, which is followed by an increase in HSD3B2 expression. nih.gov Furthermore, NGFI-B can directly increase the transcription of the HSD3B2 gene by binding to an NGFI-B response element in its promoter. nih.gov This suggests that NGFI-B is a significant factor in the upregulation of HSD3B2, leading to the surge in progesterone production that occurs around the time of ovulation. nih.gov

Leydig Cell Function and Steroidogenic Acute Regulatory Protein (StAR) Transcription

The nerve growth factor-induced B (NGFI-B) protein, also known as Nur77 or NR4A1, is a key transcriptional regulator in testicular Leydig cells, which are responsible for producing testosterone (B1683101) and other androgens. plos.orgnih.gov As a member of the orphan nuclear receptor family, NGFI-B is classified as an immediate-early response gene, meaning its expression is rapidly and transiently induced by various physiological stimuli without the need for new protein synthesis. oup.comscispace.com

In Leydig cells, the expression of NGFI-B is strongly stimulated by pituitary hormones such as Luteinizing Hormone (LH) and by the intracellular second messenger cyclic AMP (cAMP). oup.com This hormonal induction positions NGFI-B as a critical intermediary that translates hormonal signals into the genetic responses required for steroidogenesis—the metabolic pathway for synthesizing steroid hormones from cholesterol. plos.org

A primary and essential target of NGFI-B in Leydig cells is the gene for the Steroidogenic Acute Regulatory Protein (StAR). oup.com The StAR protein mediates the rate-limiting step in steroidogenesis: the transport of cholesterol from the outer to the inner mitochondrial membrane. oup.com The transcriptional activation of the StAR gene is a crucial point of regulation for all steroid hormone production. Research has demonstrated that the induction of NGFI-B expression in response to cAMP precedes the increase in StAR mRNA and protein levels, indicating a direct regulatory role. oup.com

Mechanistically, NGFI-B binds as a monomer to a specific DNA sequence known as the NGFI-B response element (NBRE) located in the promoter region of the StAR gene. oup.comnih.govfrontiersin.org This binding is essential for hormone-induced StAR transcription. Studies using Leydig cell lines (e.g., MA-10) have shown that overexpression of NGFI-B enhances StAR promoter activity, while mutations in the NBRE site abolish this effect. oup.comscispace.com The orphan nuclear receptor Steroidogenic Factor 1 (SF-1) also binds to an adjacent site, and while both are important, NGFI-B appears to be a primary driver of the acute hormonal response. oup.comnih.gov This regulation is further modulated by other signaling pathways; for instance, glucocorticoids can antagonize the cAMP-induced transcription of StAR by repressing the transcriptional activity of NGFI-B at the StAR promoter. scispace.com

Vascular Biology and Homeostasis

NGFI-B plays a multifaceted and crucial role in the cardiovascular system, influencing the function of endothelial cells and vascular smooth muscle cells (VSMCs), thereby contributing to vascular homeostasis, remodeling, and the response to injury. ahajournals.orgspandidos-publications.com

Vascular endothelial cells (ECs), which form the inner lining of blood vessels, express NGFI-B in response to various stimuli, including growth factors like Vascular Endothelial Growth Factor (VEGF), inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), and hypoxia. ahajournals.orgrupress.org The protein plays a significant, though complex, role in EC proliferation, survival, and inflammatory responses.

Research has identified NGFI-B as an essential downstream mediator of VEGF-A-induced angiogenesis. rupress.org Overexpression of NGFI-B in human umbilical vein endothelial cells (HUVECs) was sufficient to induce proliferation and survival even in the absence of VEGF-A. Conversely, inhibiting NGFI-B expression blocked the proliferative and survival effects of VEGF-A. rupress.org This indicates that NGFI-B's transcriptional activity is a necessary step in the angiogenic signaling cascade initiated by VEGF-A.

Beyond proliferation, NGFI-B is a critical modulator of endothelial function and inflammation. It can act as a negative regulator of cytokine-induced inflammatory responses in ECs. ahajournals.org For example, NGFI-B can suppress the activation of the NF-κB signaling pathway, a central pathway in inflammation, by inducing the expression of its inhibitor, IκBα. This leads to reduced expression of adhesion molecules like VCAM-1 and ICAM-1, which are necessary for recruiting inflammatory cells to the vessel wall. ahajournals.orgresearchgate.net Furthermore, NGFI-B helps preserve endothelial barrier function and mitigates endothelial dysfunction under inflammatory or high-glucose conditions by promoting nitric oxide (NO) production and activating anti-oxidant pathways. asm.orgnih.govnih.gov

Stimulus in Endothelial CellsEffect on NGFI-B (Nur77) ExpressionDownstream ConsequenceReference(s)
VEGF-AUpregulationPromotes EC proliferation and survival rupress.org
TNF-αUpregulationSuppresses NF-κB signaling, reduces inflammatory response ahajournals.org
High Glucose / DiabetesUpregulationAttenuates endothelial dysfunction, increases NO production nih.govnih.gov
HypoxiaUpregulationModulates EC growth and angiogenesis ahajournals.orgasm.org

In vascular smooth muscle cells (VSMCs), NGFI-B functions as a critical regulator of proliferation and apoptosis, processes central to the development of vascular diseases like atherosclerosis and restenosis. ahajournals.orgnih.gov Its expression in VSMCs is induced by a range of atherogenic stimuli, including platelet-derived growth factor (PDGF), angiotensin II, and oxidative stress. spandidos-publications.comnih.gov

The role of NGFI-B in VSMC proliferation is context-dependent. Several studies have established it as an inhibitor of VSMC proliferation. Overexpression of NGFI-B has been shown to inhibit cell proliferation and reduce the formation of a neointima (a new layer of tissue that can clog arteries) after vascular injury. nih.govnih.gov Mice deficient in NGFI-B exhibit enhanced VSMC proliferation in response to vascular injury. spandidos-publications.comnih.gov This anti-proliferative effect is partly mediated by its ability to negatively regulate signaling pathways like the Wnt/β-catenin pathway. ahajournals.org

Conversely, NGFI-B is also implicated in VSMC apoptosis (programmed cell death). Treatment of VSMCs with certain compounds, such as pyrrolidinedithiocarbamate (PDTC), induces both NGFI-B expression and apoptosis, particularly at low cell densities. ahajournals.orgnih.gov The sustained expression and transcriptional activity of NGFI-B under these conditions suggest it may play a direct role in initiating the apoptotic program in VSMCs. ahajournals.orgnih.gov This dual function—inhibiting proliferation and promoting apoptosis—highlights NGFI-B as a key factor in maintaining vascular wall integrity.

Stimulus in VSMCsEffect on NGFI-B (Nur77)Observed Cellular ResponseReference(s)
Angiotensin IIUpregulationInhibition of VSMC proliferation and migration ahajournals.org
PDGFUpregulationInhibition of VSMC proliferation and migration spandidos-publications.comnih.gov
PDTC (low cell density)Sustained UpregulationInduction of apoptosis ahajournals.orgnih.gov
HyperosideUpregulationInhibition of VSMC proliferation nih.gov

Vascular remodeling refers to alterations in the structure of the vessel wall in response to hemodynamic changes or injury. NGFI-B has emerged as a significant negative regulator of pathological vascular remodeling. ahajournals.orgnih.gov This protective role is largely a result of its functions in VSMCs and ECs.

Following vascular injury, such as that caused by balloon angioplasty, VSMCs proliferate and migrate from the media to the intima, contributing to neointimal formation and restenosis. nih.gov Studies using mouse models of vascular injury, including carotid artery ligation, have shown that NGFI-B is highly expressed in the VSMCs of the newly formed neointima. spandidos-publications.comnih.gov Critically, mice lacking the NGFI-B gene (Nur77 knockout mice) display significantly exacerbated vascular remodeling, characterized by a thicker vessel wall and greater neointimal area compared to wild-type mice. ahajournals.orgspandidos-publications.comnih.gov This demonstrates that endogenous NGFI-B functions to restrain the proliferative response to injury.

The mechanisms underlying this protective effect include the inhibition of VSMC proliferation and migration, as well as the suppression of matrix metalloproteinase (MMP) expression, which are enzymes that degrade the extracellular matrix and facilitate cell migration. spandidos-publications.comnih.gov By limiting VSMC accumulation and matrix turnover, NGFI-B helps maintain the structural integrity of the vessel wall and prevents the excessive remodeling that characterizes vascular diseases. ahajournals.orgoup.com

Interactions and Coregulatory Networks of Ngfi B Protein

Protein-Protein Interactions and Functional Consequences

The interaction of NGFI-B with a variety of proteins leads to diverse functional outcomes, including the potentiation or repression of gene transcription, alterations in protein stability, and the modulation of intracellular signaling cascades. Investigations into the interactome of Nur77 (NGFI-B) have identified over 80 interacting proteins, with detailed studies available for approximately half of these interactions. researchgate.net

Coactivators (e.g., SRC Coactivators, GADD45GIP1, IFI27)

The transcriptional activity of NGFI-B can be augmented by the recruitment of coactivator proteins. SRC coactivators, including SRC-1 and SRC-2 (also known as TIF2), have been demonstrated to interact with Nur77 (NGFI-B). bioscientifica.comcore.ac.uk This interaction can enhance the transcriptional potency of NGFI-B. bioscientifica.com Notably, SRC-2 exhibits synergistic activity with PRMT1 in regulating the functions of TR3 (NGFI-B). oup.com The interaction between Nur77 and SRC-1 or SRC-2 appears to be mediated through direct protein-protein contacts rather than being dependent on ligand binding, which aligns with the characteristic of Nur77 as an orphan receptor lacking a conventional ligand-binding domain for coactivator recruitment. core.ac.uk

GADD45GIP1, also known by the synonym CRIF1, has been reported to interact with NR4A1 (NGFI-B). uniprot.orguniprot.orgjax.org Proteins belonging to the Gadd45 family, such as Gadd45 and CR6, contain conserved LXXLL motifs that are recognized as necessary for binding to nuclear receptors and can function as nuclear coactivators. nih.gov The interaction between Gadd45 family proteins and nuclear hormone receptors can lead to a modest activation of their transactivating function. nih.gov

IFI27 has also been shown to interact with NR4A1 (NGFI-B). uniprot.orguniprot.orgaai.org

The following table summarizes some of the reported coactivator interactions with NGFI-B:

CoactivatorInteraction with NGFI-BFunctional ConsequenceSource
SRC Coactivators (e.g., SRC-1, SRC-2)Direct interactionPotentiates transcriptional activity, synergistic with PRMT1 bioscientifica.comcore.ac.ukoup.com
GADD45GIP1InteractionMay act as a nuclear coactivator uniprot.orguniprot.orgjax.orgnih.gov
IFI27InteractionFunctional consequences require further investigation uniprot.orguniprot.orgaai.org

Corepressors (e.g., SMRT)

Conversely, the transcriptional activity of NGFI-B can be suppressed by corepressor proteins. The silencing mediator for retinoid and thyroid hormone receptors (SMRT) has been identified as a corepressor that directly interacts with Nur77 (NGFI-B), leading to the inhibition of gene transcription. bioscientifica.comnih.gov SMRT contains domains responsible for repression that are associated with histone deacetylases (HDACs). nih.gov However, one study observed that the HDAC inhibitor trichostatin A did not block the repressive effect of SMRT on Nur77 transactivation, which was an unexpected finding. nih.gov SMRT is believed to interact strongly with nuclear receptors in the absence of ligand, and this interaction is thought to be disrupted upon ligand binding, resulting in constitutive transcriptional repression. bioscientifica.com Research has indicated that NGFI-B is indeed repressed by SMRT. helsinki.fi

Here is a summary of the corepressor interaction:

CorepressorInteraction with NGFI-BFunctional ConsequenceSource
SMRTDirect interactionRepresses gene transcription bioscientifica.comnih.govhelsinki.fi

Signaling Molecules (e.g., STK11, NLRP3)

NGFI-B interacts with various signaling molecules, thereby influencing different cellular pathways. STK11, also known as LKB1, is a serine/threonine kinase that interacts with NR4A1 (NGFI-B). ebi.ac.ukabcam.comuniprot.orguniprot.org NGFI-B plays a role in maintaining energy homeostasis by sequestering STK11 within the nucleus, which in turn attenuates the activation of cytoplasmic AMPK. ebi.ac.ukabcam.comuniprot.orguniprot.org

NLRP3 is another signaling molecule that interacts with NR4A1 (NGFI-B). uniprot.orguniprot.org This direct interaction, which is contingent upon the binding of NR4A1/Nur77 to NBRE-containing double-stranded DNA and the presence of lipopolysaccharide (LPS), triggers the activation of the non-canonical NLRP3 inflammasome. abcam.comuniprot.orguniprot.org In the cellular cytosol, upon sensing bacterial LPS and NBRE-containing mitochondrial DNA released during pyroptosis, NGFI-B promotes the activation of the non-canonical NLRP3 inflammasome by facilitating the association between NLRP3 and NEK7. abcam.comuniprot.org

The following table outlines the interactions with signaling molecules:

Signaling MoleculeInteraction with NGFI-BFunctional ConsequenceSource
STK11 (LKB1)InteractionSequestration in the nucleus, attenuation of cytoplasmic AMPK activation, energy homeostasis ebi.ac.ukabcam.comuniprot.orguniprot.org
NLRP3Direct interactionNon-canonical inflammasome activation, stimulated by LPS and mitochondrial DNA abcam.comuniprot.orguniprot.org

Transcriptional Cross-Talk and Antagonism

NGFI-B participates in transcriptional cross-talk with other signaling pathways and nuclear receptors, frequently leading to antagonistic effects on gene expression.

Glucocorticoid Receptor (GR)

A prominent example of transcriptional cross-talk involving NGFI-B is its interaction with the Glucocorticoid Receptor (GR). GR has been shown to antagonize NGFI-B-dependent transcription. oup.comnih.gov This antagonistic effect, also referred to as transrepression, involves a direct protein-protein interaction between NGFI-B and GR, primarily mediated by their respective DNA binding domains. oup.comnih.gov This interaction does not necessitate DNA binding itself or involve the homodimerization interface of GR. oup.comnih.gov In physiological contexts, GR and Nur factors can be coimmunoprecipitated, and GR is recruited to the POMC promoter following exposure to glucocorticoids, where it counteracts NGFI-B-dependent activation of POMC transcription. oup.comnih.gov The mechanism underlying the transrepression between GR and NGFI-B is considered distinct, although it shares similarities with the transrepression observed between GR and AP-1 or NF-κB. oup.comnih.gov Studies have indicated that the DNA binding domain of NGFI-B is sufficient to repress GR-dependent transcription. oup.com Glucocorticoids can also indirectly inhibit the upregulation of Nur77 induced by activation, potentially through the action of a GC-induced intermediary factor. aai.org

The following table summarizes the transcriptional cross-talk with GR:

Interacting FactorNature of InteractionFunctional ConsequenceSource
Glucocorticoid Receptor (GR)Direct protein-protein interaction, transcriptional antagonismGR antagonizes NGFI-B-dependent transcription, particularly at the POMC promoter oup.comnih.govaai.org

Retinoid X Receptor (RXR)-Mediated Signaling

NGFI-B protein, also referred to as Nur77 or NR4A1, interacts with the Retinoid X Receptor (RXR) to influence transcriptional signaling pathways. wikipedia.orgnih.govunesp.br RXR is a key nuclear receptor that forms heterodimers with numerous other nuclear receptors, including Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), and Thyroid Hormone Receptors (TR). ipb.ac.idnih.govsdbonline.orgresearchgate.net While RXR often acts as a silent partner in some heterodimers, becoming transcriptionally active only upon ligand binding to its partner, its interaction with NGFI-B presents a distinct scenario. nih.govipb.ac.idelifesciences.org

Research indicates that NGFI-B and Nurr1 (but not NOR1, another NR4A family member) can form heterodimers with RXR and activate transcription through specific DNA response elements known as DR5 elements. nih.govunesp.brahajournals.org These DR5 elements are composed of direct repeats spaced by five nucleotides. nih.gov Unlike the interaction between RAR and RXR, where RAR can inhibit ligand-dependent RXR activation, NGFI-B and Nurr1 facilitate efficient RXR activation through DR5 elements, suggesting a unique pathway for vitamin A signaling. nih.gov

Studies have demonstrated that the activation of NGFI-B/RXR heterodimers by RXR ligands, such as 9-cis retinoic acid, can occur. nih.govresearchgate.net This ligand-dependent activation through DR5 elements highlights the functional consequence of the NGFI-B-RXR interaction in mediating retinoid signaling. nih.govresearchgate.net The ability of NGFI-B to form heterodimers with RXR and activate transcription through DR5 elements distinguishes it from other NR4A family members like NOR1, which is unable to form such heterodimers and promote RXR signaling. nih.gov

Furthermore, the interaction between NGFI-B (Nur77) and RXR has been implicated in modulating cellular processes beyond nuclear transcription. For instance, RXRα has been shown to act as an active partner in the translocation of Nur77 from the nucleus to the cytoplasm, although this process can be cell type and stimulus-dependent. spandidos-publications.com This suggests that the NGFI-B-RXR interaction can also play a role in non-genomic functions of NGFI-B, such as its involvement in apoptosis through mitochondrial targeting. spandidos-publications.comnih.gove-century.us

Specific research findings regarding the interaction and transcriptional activity of NGFI-B/RXR heterodimers include:

Interaction PartnerDNA Response ElementLigand DependenceTranscriptional OutcomeKey FindingsSource
RXRDR5 (Direct Repeat + 5)9-cis Retinoic AcidActivationNGFI-B and Nurr1 allow efficient RXR activation through DR5, unlike RAR. nih.govresearchgate.net
RXRαN/AN/ANuclear Export of Nur77RXRα can facilitate the movement of Nur77 from the nucleus to the cytoplasm. spandidos-publications.comnih.gov

This table summarizes key aspects of the NGFI-B-RXR interaction, focusing on the DNA binding, ligand response, and functional outcomes as reported in the literature.

The interaction between NGFI-B and RXR adds complexity to the understanding of nuclear receptor signaling networks. While NGFI-B can function independently, its ability to heterodimerize with RXR and modulate retinoid-dependent transcription through specific response elements underscores a crucial aspect of its regulatory role. nih.govunesp.brahajournals.org The functional consequences of this interaction, including transcriptional activation and potential involvement in subcellular localization and apoptosis, highlight the intricate nature of NGFI-B's involvement in diverse biological pathways. spandidos-publications.comnih.gove-century.us

Pathological Implications and Disease Contexts Mechanistic Research Focus

Role in Carcinogenesis and Tumorigenesis

NGFI-B's involvement in cancer is multifaceted, influencing key processes such as apoptosis, proliferation, and the regulation of oncogenes. While it can promote cell growth and survival in some contexts, its ability to induce apoptosis has also positioned it as a potential target for anti-cancer therapies. uio.nonih.gov

Modulation of Cancer Cell Apoptosis

NGFI-B is known to induce apoptosis in various cancer cell types when exposed to proapoptotic stimuli. uio.nonih.gov A key mechanism involves its translocation from the nucleus to the mitochondria. uio.nonih.govaacrjournals.org Upon reaching the mitochondria, NGFI-B can interact with anti-apoptotic proteins like Bcl-2. uio.noaacrjournals.org This interaction is crucial as it can convert Bcl-2 from an anti-apoptotic molecule into a pro-apoptotic one, thereby initiating the mitochondrial apoptotic pathway. aacrjournals.org This process leads to the release of cytochrome c from the mitochondria into the cytoplasm, a critical step in triggering the caspase cascade and ultimately leading to programmed cell death. nih.govaacrjournals.org Studies have demonstrated that this mitochondrial apoptotic pathway mediated by NGFI-B's interaction with Bcl-2 is characterized by this conversion and subsequent events. aacrjournals.org The translocation of NGFI-B to mitochondria can be triggered by various apoptosis-inducing agents. tandfonline.com Furthermore, post-translational modifications, such as phosphorylation, have been shown to regulate NGFI-B's translocation to mitochondria. aacrjournals.org Research using small molecules that bind directly to NGFI-B has explored triggering its mitochondrial localization and interaction with Bcl-2 as a strategy to induce apoptosis in cancer cells. aacrjournals.org For example, BI1071, a novel Nur77 modulator, was found to induce apoptosis in cancer cells by activating the Nur77-Bcl-2 apoptotic pathway. aacrjournals.org

Impact on Cancer Cell Proliferation and Growth

NGFI-B can influence cancer cell proliferation and growth, exhibiting context-dependent effects. In the nucleus, NGFI-B functions as a transcription factor that can promote cell proliferation. uio.no Its expression is often upregulated in various tumor cell lines, and this overexpression might contribute to a proliferative advantage for these cells. uio.nonih.gov Ectopic expression of NGFI-B in lung cancer cells, for instance, has been shown to mediate growth-promoting activities through the transcriptional regulation of genes. uio.no

Regulation of Oncogenes (e.g., MYC)

While the search results did not directly detail NGFI-B's regulation of the MYC oncogene, they indicate that NGFI-B functions as a transcription factor that can regulate gene expression by binding to response elements like NBRE. nih.govelsevier.esijbs.com MYC is a well-established oncogene that plays a critical role in promoting cell growth, proliferation, and inhibiting apoptosis. mdpi.comnih.gov MYC acts as a transcription factor, regulating the expression of a large number of genes involved in various cellular processes. mdpi.comnih.govmdpi.com MYC can activate the transcription of genes involved in ribosome biogenesis and translation, essential for cell growth and proliferation. mdpi.com It can also repress the expression of genes that inhibit cell cycle progression and promote cell adhesion. mdpi.com Given that NGFI-B is also a transcription factor capable of regulating gene expression, it is plausible that there could be indirect or complex regulatory interactions between NGFI-B and MYC pathways, potentially at the transcriptional level or through shared signaling pathways that influence their activity or expression. However, direct mechanistic evidence of NGFI-B regulating MYC was not found in the provided search snippets.

Cardiovascular Diseases

NGFI-B has also been implicated in the pathogenesis of cardiovascular diseases, particularly in the context of cardiomyocyte apoptosis and vascular remodeling.

Cardiomyocyte Apoptosis under Stress Conditions

Stress can induce cardiac dysfunction and injury, with cardiomyocyte apoptosis playing a significant role. tandfonline.comnih.govtandfonline.com Research in restraint-stressed rats has shown that stress induces NGFI-B translocation from the nucleus to mitochondria in cardiomyocytes. tandfonline.comnih.govtandfonline.com This translocation is a key event leading to cardiomyocyte apoptosis. tandfonline.comnih.govtandfonline.com The mechanism involves NGFI-B targeting mitochondria, which promotes the release of cytochrome c from the mitochondria to the cytoplasm, ultimately resulting in apoptosis. tandfonline.comnih.govtandfonline.com

Further mechanistic studies have revealed that stress activates the protein kinase A (PKA) pathway in cardiomyocytes, which mediates the serine phosphorylation of NGFI-B. tandfonline.comtandfonline.com This phosphorylation is crucial for regulating NGFI-B's translocation from the nucleus to the mitochondria under stress conditions. tandfonline.comtandfonline.com Inhibition of the PKA pathway has been shown to block NGFI-B serine phosphorylation and translocation, preventing stress-induced cardiomyocyte apoptosis. tandfonline.comtandfonline.com This highlights a novel mechanism of mitochondrial damage during stress-induced cardiomyocyte injury involving NGFI-B mitochondrial translocation via serine phosphorylation. tandfonline.comtandfonline.com Additionally, analysis in restraint-stressed rats indicated that NGFI-B induces cardiomyocyte apoptosis by mediating mitochondrial energy metabolism disorder. nih.govnih.gov Several mitochondrial proteins correlating with NGFI-B were reported in this context, with some participating directly in mitochondrial energy metabolism. nih.gov

Data on the effect of stress on NGFI-B localization and apoptosis in cardiomyocytes:

ConditionNGFI-B LocalizationCytochrome c ReleaseCardiomyocyte Apoptosis
ControlNucleusMinimalLow
Stress (Restraint)MitochondriaIncreasedIncreased
Stress + PKA InhibitorNucleusMinimalReduced

This table summarizes findings indicating that stress-induced NGFI-B translocation to mitochondria is linked to cytochrome c release and apoptosis in cardiomyocytes, a process that can be modulated by inhibiting PKA. tandfonline.comtandfonline.com

Atherogenesis and Vascular Remodeling Mechanisms

NGFI-B, along with other members of the NR4A nuclear receptor subfamily (Nurr1 and NOR-1), plays a role in vascular biology and cardiovascular remodeling, including processes relevant to atherogenesis. elsevier.esresearchgate.netoup.com Vascular remodeling involves complex cellular processes such as proliferation, survival/apoptosis, inflammation, and extracellular matrix synthesis/degradation. researchgate.netresearchgate.net

NOR-1 (NR4A3), a closely related receptor to NGFI-B (NR4A1), has been shown to be induced by mitogens in smooth muscle cells (SMCs) and is required for proliferative remodeling following vascular injury. nih.gov In endothelial cells, NOR-1 is rapidly induced by inflammatory stimuli and positively regulates the expression of adhesion molecules like VCAM-1 and ICAM-1, leading to increased monocyte adhesion, a key event in atherosclerosis development. nih.gov Studies have shown that NOR-1 deficiency results in decreased atherosclerosis formation and reduced macrophage recruitment in apoE-deficient mice. nih.gov

While the provided snippets focus more on NOR-1's direct role in atherogenesis and vascular remodeling, they establish that NR4A receptors, including NGFI-B, are involved in regulating cellular functions critical to these processes, such as inflammation, proliferation, and cell survival. nih.gov NR4A receptors bind to specific DNA motifs like the NBRE to regulate target genes involved in vascular remodeling. elsevier.esresearchgate.net For example, NOR-1 induces NADPH oxidase NOX1 expression in human vascular smooth muscle cells by binding to NBREs in the NOX1 promoter, influencing redox homeostasis, which is relevant to vascular remodeling. researchgate.net

The involvement of NGFI-B (Nur77) in vascular remodeling is further supported by studies showing its expression in SMCs and macrophages in human atherosclerotic lesions. oup.com Transgenic mice overexpressing Nur77 in arterial SMCs demonstrated protection against SMC-rich lesion formation. oup.com Nur77 has also been shown to inhibit the proliferation of SMCs. oup.com These findings suggest that NGFI-B and its related receptors play significant, albeit complex and sometimes opposing, roles in the cellular processes underlying atherogenesis and vascular remodeling.

Neurological and Psychiatric Disorders

NGFI-B is widely expressed in the central nervous system and its expression is rapidly induced by various stimuli, including neurotransmitters and stress. cenmed.comncpsb.org.cn This has led to investigations into its involvement in neurological and psychiatric conditions.

Studies have indicated that neuroleptic drugs, commonly used in the treatment of psychiatric disorders like schizophrenia, can modulate the expression of NGFI-B in the brain. Research in rat models has shown that antipsychotic drugs, including haloperidol (B65202) and clozapine, can down-regulate NGFI-B mRNA levels in specific brain regions, such as the primary somatosensory cortex, after chronic administration. uniprot.org Acute and chronic administration of antipsychotics can modulate the expression of NGFI-B in the rat forebrain. uniprot.org

Further mechanistic insights come from studies using NGFI-B knockout mice. These mice exhibit profound alterations in behavioral and biochemical responses to dopamine (B1211576) antagonists like haloperidol and raclopride (B1662589). For instance, haloperidol-induced catalepsy is significantly altered in NGFI-B deficient mice, and the response to the dopamine D2/D3 antagonist raclopride is completely abolished. nih.gov This suggests a critical role for NGFI-B in mediating certain acute behavioral effects of neuroleptic drugs. Furthermore, NGFI-B is essential for the haloperidol-induced increase in striatal enkephalin mRNA expression, while its effect on neurotensin (B549771) mRNA is reduced. nih.gov The modulation of transcription factors like NGFI-B by antipsychotics may represent a molecular event contributing to the long-term cellular responses to these drugs. uniprot.org

Glutamate (B1630785) excitotoxicity, a process involving excessive neuronal stimulation by the excitatory neurotransmitter glutamate, contributes to neuronal damage in various neurological conditions, including stroke and neurodegenerative diseases. scienceopen.com NGFI-B expression is induced in neurons following glutamate treatment. Studies in rat cerebellar granule neurons have shown that treatments associated with calcium influx induce NGFI-B mRNA.

A key mechanistic finding is the translocation of NGFI-B. While predominantly nuclear in untreated neurons, NGFI-B can translocate to the cytosol and mitochondria within hours of glutamate treatment. This translocation is considered a potential mechanism by which NGFI-B can induce apoptosis through a transcription-independent pathway when localized at mitochondria. The subcellular targeting of NGFI-B appears to be tightly regulated.

Interestingly, NGFI-B has also been implicated as a mediator of neuroprotection in certain contexts. In neurons exposed to excitotoxic or oxidative stress, NR4A nuclear receptors, including NGFI-B, are induced and can up-regulate neuroprotective genes, increasing neuronal survival. They function as mediators of cAMP response element-binding protein (CREB)-induced neuronal survival. Conversely, some research suggests NR4A1 (NGFI-B) could affect mitochondrial function and synaptic organization in the context of chronic stress and glutamate stimulation, potentially contributing to adverse effects on neurons. The differential expression and subcellular translocation of NGFI-B may reflect distinct functions in neurons during glutamate excitotoxicity.

NGFI-B plays a significant role in the brain's response to stress and its involvement in addiction pathways. As an immediate early gene, its expression is rapidly induced in the central nervous system by various stimuli, including stress and drugs of abuse. cenmed.comncpsb.org.cn NGFI-B is present throughout the hypothalamus-pituitary-adrenal (HPA) axis and is prominently induced in response to stress. cenmed.com Drugs of abuse also induce NGFI-B expression in brain nuclei associated with the motivation/reward circuit. cenmed.com

Repeated exposure to addictive drugs and chronic stress can lead to long-lasting dysregulation of the brain motivation/reward circuit, involving reprogramming of gene expression and alterations in neuronal function. cenmed.com Nur transcription factors, including NGFI-B, are considered key players in the molecular basis of this dysregulation. cenmed.com Chronic stress can trigger tolerance and sensitization of Nur factor expression depending on the brain region. cenmed.com

Studies in Nur77 null mice suggest that NGFI-B regulates addiction-prone phenotypes and sensitization through different mechanisms. cenmed.com The expression of NGFI-B in nuclei of the motivation/reward and stress circuits, and its regulation by dopamine, glutamate, and CRF, highlight its signaling role in the plastic changes underlying long-term adaptations in chronic stress and addiction. cenmed.com Dysregulation of the FOS-NR4A1 regulatory relationship has been suggested to contribute to dysregulated cellular responses to subsequent drug exposure or stress in the context of opioid use disorders.

Inflammatory and Metabolic Disorders

Beyond the nervous system, NGFI-B is increasingly recognized for its critical functions in the immune system and its involvement in inflammatory and metabolic diseases.

Inflammatory Bowel Diseases (IBD), such as Ulcerative Colitis and Crohn’' Disease, are characterized by chronic inflammation of the gastrointestinal tract. Research indicates that NGFI-B plays a protective role in the context of IBD. Genetic variants of the NUR77 gene locus are associated with an increased risk for both UC and CD, and NUR77 expression is significantly reduced in colon tissues from IBD patients and in mouse models of colitis.

Mechanistically, NGFI-B has been shown to negatively regulate the TLR–IL-1R signaling axis, a key pathway involved in initiating inflammatory responses in the gut. Studies have demonstrated that NUR77 interacts with TRAF6, preventing its auto-ubiquitination and oligomerization, thereby inhibiting NF-κB activation and the production of pro-inflammatory cytokines.

Loss of Nur77 in mice increases their susceptibility to experimentally induced colitis and impairs intestinal recovery. Conversely, treatment with cytosporone B (Csn-B), an agonist for Nur77, has been shown to significantly attenuate excessive inflammatory responses in mouse models of colitis. Nur77 overexpression has been shown to dampen the pro-inflammatory state of macrophages and epithelial cells. These findings suggest that NGFI-B is an important regulator of inflammatory signaling in the gut and a potential therapeutic target for IBD.

Rheumatoid Arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the joints. Altered activity of NR4A receptors, including NR4A1 (NGFI-B), has been observed in rheumatic diseases. NGFI-B is expressed in immune cells, particularly T cells and B cells, in the synovial tissue of RA patients.

NGFI-B serves as a marker of T cell antigen receptor (TCR) signaling, and its expression is used to identify antigen-activated CD4+ T cells in both mouse models of autoimmune arthritis and in patients with RA. Higher levels of Nur77 in T cells have been associated with autoreactivity and arthritogenic potential.

In the context of RA, NR4A1-3 activities mediate cytokine signaling and influence the generation and function of various immune cells, including T and B cells. A synovial B cell population characterized by coexpression of NR4A1, NR4A2, and NR4A3 is enriched in RA synovial tissue and supports the formation of ectopic germinal centers by releasing pro-inflammatory cytokines.

Mechanistically, NGFI-B can influence inflammatory responses in immune cells. It has been shown to negatively cross-talk with the NFκB signaling complex, a central pathway in inflammation. Furthermore, NGFI-B is involved in regulating immunometabolism in macrophages and T cells, which can impact their inflammatory functions. Nur77 deficiency in T cells can lead to enhanced proliferation, differentiation, and cytokine production, contributing to inflammation in autoimmune conditions.

Summary of Mechanistic Roles in Disease

Disease ContextKey Mechanistic Role(s) of NGFI-B (NR4A1/Nur77)Relevant Findings
Neuroleptic Drug Response Modulation of expression by antipsychotics; mediation of behavioral responses and neuropeptide gene expression.Down-regulation of mRNA by chronic haloperidol/clozapine in cortex. uniprot.org Altered catalepsy and enkephalin mRNA in knockout mice. nih.gov Involvement in molecular cascade induced by neuroleptics. nih.gov
Glutamate Excitotoxicity Induction by glutamate; nuclear-to-cytosol/mitochondria translocation; potential roles in apoptosis or neuroprotection; mediation of CREB-dependent neuroprotection; influence on mitochondrial function.Induced by glutamate and calcium influx. Translocates to cytosol and mitochondria. Can induce apoptosis from mitochondria. Mediates CREB-induced neuronal survival. May influence mitochondrial function.
Stress and Addiction Pathways Immediate early gene induced by stress and drugs of abuse; involvement in dysregulation of stress/reward circuits; role in altered behavioral responses.Induced in HPA axis and motivation/reward circuit. cenmed.com Key player in long-lasting dysregulation. cenmed.com Regulates addiction-prone phenotype and sensitization. cenmed.com Involved in cellular responses to stress/drug exposure.
Inflammatory Bowel Diseases Protective role; negative regulation of TLR-IL-1R signaling; interaction with TRAF6; influence on NF-κB activation; dampening pro-inflammatory state.Reduced expression in IBD patients/models. Inhibits TLR-IL-1R signaling via TRAF6 interaction. Deficiency increases colitis susceptibility. Overexpression dampens pro-inflammation.
Rheumatoid Arthritis Pathogenesis Marker of TCR signaling; expressed in immune cells (T and B cells); influence on immune cell differentiation/function; negative cross-talk with NFκB; regulation of immunometabolism.Used to identify antigen-activated T cells. Expressed in synovial T and B cells. Influences immune cell function and inflammation. Inhibits NFκB signaling. Regulates immunometabolism in immune cells.

Metabolic Dysregulation Mechanisms

Research indicates that NGFI-B influences both glucose and lipid metabolism through various mechanisms ontosight.aifrontiersin.orgresearchgate.net. In skeletal muscle, NGFI-B regulates the expression of genes related to glucose metabolism nih.gov. Studies have shown that NR4A1 (NGFI-B) inhibits adipocyte differentiation and regulates glucose metabolism-related genes in skeletal muscle nih.gov. Furthermore, NR4A1 is considered a potential target for improving insulin (B600854) resistance and preventing and treating T2DM and metabolic diseases nih.gov.

In the liver, NR4A1 has been shown to induce the expression of gluconeogenesis-related genes, leading to increased glucose production nih.govspandidos-publications.com. Conversely, silencing NR4A1 in db/db mice resulted in lower blood glucose levels and reduced expression of key gluconeogenic enzymes like FBP1 and Slc2a2 frontiersin.org. Studies using NR4A1 agonists, such as cytosporone B, have also demonstrated increased blood glucose levels in fasting mice, further supporting NGFI-B's role in hepatic glucose output frontiersin.orgnih.gov.

NGFI-B's involvement in lipid metabolism has also been investigated. In white adipose tissue (WAT), NGFI-B is highly expressed in T2DM rats, correlating with increased body weight, blood lipid, and blood glucose levels, as well as increased adipocyte volume and lipid droplet size nih.gov. Lowering NGFI-B expression reversed these effects in T2DM rats nih.gov. In skeletal muscle cells, diminished Nur77 (NGFI-B) expression has been shown to restrain lipolysis and alter the expression of genes and proteins associated with lipid and energy metabolism frontiersin.orgtugraz.at. Overexpression of Nur77 can lead to augmented levels of glucose transport, insulin signaling (including Glut4), glycolysis, and glycogenolysis-related genes frontiersin.org.

Moreover, NGFI-B has been implicated in the impairment of pancreatic β-cells, which are crucial for insulin secretion frontiersin.orgnih.govspandidos-publications.com. Studies in murine pancreatic β-cells demonstrated that fatty acids and cytokine treatment induced NR4A1 expression, and NR4A1 overexpression decreased insulin secretion nih.govspandidos-publications.com. Conversely, targeted expression of Nur77 in β cells was sufficient to rescue β-cell defects in a global nur77 knockout zebrafish model frontiersin.org.

NGFI-B can influence metabolic pathways by interacting with other proteins and signaling cascades. For instance, the interaction of NR4A1 and Liver Kinase B1 (LKB1) has been shown to mitigate T2DM by activating the AMPK/SIRT1 signaling pathway and inhibiting NF-κB activation nih.gov. This suggests a complex interplay between NGFI-B and key metabolic and inflammatory pathways nih.gov. NGFI-B can also regulate gene transcription by binding to specific DNA sequences, such as the NGFI-B response element (NBRE) oup.comnih.govfrontiersin.orgnih.gov.

In the context of stress-induced metabolic disorders, NGFI-B has been shown to translocate to mitochondria in cardiomyocytes, contributing to energy metabolism disorder and apoptosis nih.govnih.govnih.gov. This translocation is mediated by serine phosphorylation, potentially initiated by the protein kinase A (PKA) pathway activated by stress-induced glucocorticoids nih.gov.

Here is a summary of some research findings related to NGFI-B and metabolic dysregulation:

StudyModel SystemKey Metabolic FindingAssociated Pathway/MechanismCitation
Interaction of Nr4a1 and LKB1T2DM rat modelMitigates T2DM, decreases blood lipid and glucose, reduces adipocyte size in WAT.Activates AMPK/SIRT1, inhibits NF-κB. nih.gov
NR4A1-deficient mice (high-fat diet)MiceBlunted insulin response in liver and skeletal muscle.Affects hepatic glucose production. nih.govspandidos-publications.com
Hepatic overexpression of Nur77MiceIncreased hepatic glucose output, elevated fasting glucose.Induces expression of gluconeogenesis-related genes. frontiersin.orgnih.gov
Silencing NR4A1db/db miceLower blood glucose, reduced FBP1 and Slc2a2 expression.Affects gluconeogenesis. frontiersin.org
Nur77 knockoutZebrafishIncreased total cholesterol, triglycerides, elevated glucose, impaired β-cell function.Disorder of glycolysis/gluconeogenesis, downregulated insb, reduced β-cell mass. frontiersin.org
NGFI-B in restraint-stressed ratsRat cardiomyocytesMediates mitochondrial energy metabolism disorder, induces apoptosis.Translocation to mitochondria, serine phosphorylation via PKA. nih.govnih.govnih.gov
Nur77 attenuationC2C12 muscle cellsRestrains lipolysis, alters lipid, carbohydrate, energy metabolism gene expression.Modulates expression of genes like Ampkγ3, Cd36, Fabp3, Fabp4. frontiersin.orgtugraz.at
NR4A1 overexpressionMurine pancreatic β-cellsDecreased insulin secretion.Induced by fatty acids and cytokines. nih.govspandidos-publications.com

This table summarizes key findings from the mechanistic research on NGFI-B's role in metabolic dysregulation, highlighting its impact on glucose and lipid metabolism in various tissues and the pathways involved.

Advanced Research Methodologies and Experimental Models in Ngfi B Protein Studies

Molecular and Biochemical Techniques

A variety of in vitro techniques have been fundamental in characterizing the biochemical properties of the NGFI-B protein and its function as a transcription factor.

Analyzing the regulation of NGFI-B gene expression is crucial to understanding its biological function. Quantitative Real-Time Reverse Transcription PCR (qRT-PCR) and Northern blotting are two common methods used for this purpose.

Real-time RT-PCR: This technique is a highly sensitive and quantitative method for measuring mRNA levels. It has been employed to quantify the expression of NGFI-B and its family members, Nurr1 and NOR-1, in various tissues and cell types. For instance, studies in human granulosa cells have used real-time RT-PCR to demonstrate that treatment with forskolin (B1673556) and follicle-stimulating hormone (FSH) rapidly and transiently increases NGFI-B mRNA levels, suggesting a role in ovarian function. nih.gov This method allows for precise measurement of gene expression changes in response to specific stimuli.

Northern Blot: While largely succeeded by qRT-PCR for quantification, Northern blotting remains a valuable tool for determining the size and integrity of mRNA transcripts and identifying potential splice variants. In NGFI-B research, this technique has been used to confirm the induction of NGFI-B mRNA in response to stimuli like Luteinizing Hormone (LH) in granulosa cells. nih.gov It provides a direct visualization of the mRNA transcript, complementing the quantitative data from RT-PCR.

Table 1: Comparison of Gene Expression Analysis Techniques for NGFI-B Studies
TechniquePrinciplePrimary Use in NGFI-B ResearchKey Findings/Applications
Real-time RT-PCRReverse transcription of RNA to cDNA followed by PCR-based amplification and real-time fluorescence detection.Quantification of NGFI-B mRNA levels in response to stimuli.Demonstrated rapid induction of NGFI-B mRNA by FSH and forskolin in human granulosa cells. nih.gov
Northern BlotSeparation of RNA by gel electrophoresis, transfer to a membrane, and detection with a labeled probe.Confirmation of transcript size and detection of expression changes.Confirmed LH-induced expression of NGFI-B mRNA in rat ovarian granulosa cells. nih.gov

To confirm that changes in mRNA levels translate to protein and to study protein-protein interactions, Western blotting and immunoprecipitation are indispensable.

Western Blot: This technique is used to detect and quantify specific proteins in a sample. In NGFI-B studies, Western blotting has been used to analyze the levels of this compound in nuclear and cytosolic extracts of cells. For example, in AtT-20 pituitary cells, treatment with corticotropin-releasing hormone (CRH) or forskolin was shown to affect NGFI-B levels, which were assessed by Western blot analysis of nuclear extracts. nih.gov

Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP): IP is used to isolate a specific protein from a complex mixture using an antibody, while Co-IP is used to identify proteins that are bound to the target protein. Co-IP experiments have been instrumental in demonstrating that NGFI-B can physically interact with other proteins. A significant finding from Co-IP studies is the direct protein-protein interaction between NGFI-B and the glucocorticoid receptor (GR), suggesting a mechanism for transcriptional cross-talk and antagonism between these two nuclear receptors. nih.gov

As a transcription factor, NGFI-B functions by binding to specific DNA sequences in the promoter regions of target genes. The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is the primary technique used to study these DNA-protein interactions in vitro. dana-farber.orgquora.comnih.gov

The principle of EMSA is that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. dana-farber.org This results in a "shifted" band on the gel. This method has been used extensively to characterize the binding of NGFI-B to its response elements.

Key Findings from EMSA:

Identification of Response Elements: EMSA was crucial in identifying and characterizing the NGFI-B response element (NBRE), with the consensus sequence AAAGGTCA. wikipedia.org

Stimulus-Induced Binding: Studies using nuclear extracts from AtT-20 cells have shown that stimulation with CRH or forskolin enhances the binding of NGFI-B dimers to the Nur response element (NurRE). nih.gov

Tissue-Specific Binding: EMSA has demonstrated tissue-specific DNA binding activity. For example, a marked nocturnal increase in DNA binding activity to an NBRE was observed in nuclear extracts from the rat pineal gland, correlating with the circadian expression of this compound. wikipedia.org

Promoter Occupancy: The interaction of NGFI-B with specific promoter elements, such as one in the gene for steroid 21-hydroxylase, has been confirmed using EMSA with extracts from adrenocortical cells. researchgate.net

To assess whether the binding of NGFI-B to a DNA element results in the activation or repression of gene transcription, researchers use reporter assays. Luciferase reporter systems are a common choice due to their high sensitivity and broad dynamic range.

In these assays, the putative NGFI-B response element and a minimal promoter are cloned upstream of a gene encoding a reporter enzyme, such as firefly luciferase. This reporter plasmid is then transfected into cells, along with an expression vector for NGFI-B. The transcriptional activity is quantified by measuring the light produced by the luciferase enzyme.

Research Applications:

In AtT-20 cells, a luciferase reporter plasmid driven by three copies of the NurRE was used to show that NGFI-B mediates transcriptional activation in response to CRH. nih.gov

Reporter assays were used to demonstrate that NGFI-B significantly increases the transcription of the 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2) gene in human granulosa tumor cells, and that mutating the NBRE in the HSD3B2 promoter abolishes this effect. nih.gov

Understanding the proteins that interact with NGFI-B is key to uncovering its regulatory networks. Co-immunoprecipitation and the yeast two-hybrid system are powerful techniques for discovering and confirming protein-protein interactions. nih.gov

Co-Immunoprecipitation (Co-IP): As mentioned previously, Co-IP has provided direct evidence for the in vivo interaction between NGFI-B and the glucocorticoid receptor (GR). nih.gov This interaction is a key mechanism for the mutual transcriptional repression observed between these two factors.

Yeast Two-Hybrid (Y2H) System: The Y2H system is a genetic method for identifying novel protein-protein interactions in vivo. wikipedia.orgresearchgate.net The "bait" protein (e.g., NGFI-B) is fused to the DNA-binding domain (DBD) of a transcription factor. A library of "prey" proteins is fused to the transcription factor's activation domain (AD). If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene, allowing yeast cells containing interacting partners to be selected. While a powerful tool for discovery, specific novel partners for NGFI-B identified through large-scale Y2H screens are not prominently detailed in the provided search context. However, the technique remains a primary method for screening interaction libraries.

Cellular Models and Approaches

The selection of an appropriate cellular model is critical for studying the cell-type-specific functions and regulation of NGFI-B. Researchers use a variety of primary cell cultures and established cell lines, each offering unique advantages for investigating specific biological questions.

Pituitary Corticotrope Cells (AtT-20): The mouse AtT-20 cell line is a well-established model for pituitary corticotropes. These cells have been instrumental in studying the role of NGFI-B in the hypothalamo-pituitary-adrenal (HPA) axis, particularly in mediating the CRH-induced transcription of the proopiomelanocortin (POMC) gene. nih.gov

Ovarian Granulosa Cells: Primary cultures of human granulosa cells and human granulosa-like tumor cell lines (e.g., KGN, HGT cells) are used to investigate the role of NGFI-B in ovarian physiology. nih.govnih.govthebiogrid.org Studies in these cells have linked NGFI-B to the regulation of steroidogenic enzymes like 3β-hydroxysteroid dehydrogenase and aromatase, suggesting its involvement in ovulation and luteinization. nih.govthebiogrid.org

Adrenocortical Cells (Y1 and H295R): Mouse Y1 and human H295R adrenocortical cell lines are used to study the function of NGFI-B in the adrenal gland. researchgate.netyoutube.com Research using these models has implicated NGFI-B in the ACTH-induced expression of steroid 21-hydroxylase, an enzyme essential for cortisol and aldosterone (B195564) synthesis. researchgate.net

Table 2: Cellular Models Used in NGFI-B Research
Cell ModelCell TypeOrganismPrimary Research FocusKey Findings
AtT-20Pituitary CorticotropeMouseRegulation of POMC gene transcriptionNGFI-B mediates CRH-induced POMC expression via the NurRE. nih.gov
Primary Granulosa CellsOvarian GranulosaHumanRole in ovarian steroidogenesis and ovulationFSH and LH induce NGFI-B expression, which in turn regulates steroidogenic enzymes. nih.govnih.gov
KGN / HGT CellsGranulosa-like TumorHumanMolecular mechanisms of NGFI-B action in the ovaryNGFI-B activates the HSD3B2 promoter and represses the aromatase promoter. nih.govthebiogrid.org
Y1 / H295R CellsAdrenocorticalMouse / HumanRegulation of adrenal steroidogenesisNGFI-B is induced by ACTH and regulates the steroid 21-hydroxylase gene. researchgate.netyoutube.com

Pre-clinical Animal Models

Animal models are indispensable for studying the physiological and pathological roles of NGFI-B in a whole-organism context.

NGFI-B-deficient mice: The generation of mice lacking a functional NGFI-B gene (knockout mice) has provided significant insights into its in vivo functions. nih.govnih.gov Studies on these mice have revealed that while NGFI-B is involved in the regulation of genes like steroid 21-hydroxylase in vitro, its absence does not lead to adrenal insufficiency in vivo, suggesting functional redundancy with other nuclear receptors like Nurr1 and SF-1. nih.govoup.com These mice thrive and reproduce normally under basal conditions. nih.gov

Fra-2 knockdown rats: Fos-related antigen-2 (Fra-2) is another transcription factor that can influence gene expression. Studies using a transgenic Fra-2 knockdown rat model have revealed an interesting regulatory relationship with NGFI-B. In the pineal gland of these rats, the expression of NGFI-B is increased, suggesting that Fra-2 normally acts as a negative regulator of NGFI-B expression in this tissue. nih.govmdpi.com

Exposing animals to stressors provides a model to study the role of NGFI-B in the stress response.

Restraint-Stressed Rats: This is a widely used model to induce chronic stress in rodents. Studies have shown that in restraint-stressed rats, there is a significant increase in NGFI-B content in the mitochondria of cardiomyocytes, which is associated with apoptosis. nih.gov Furthermore, restraint stress induces the translocation of phosphorylated NGFI-B from the nucleus to the mitochondria in these cells, a process mediated by protein kinase A (PKA) signaling. nih.gov

Table 2: Summary of Pre-clinical Animal Models in NGFI-B Research
ModelDescriptionKey Research Application for NGFI-BExample Finding
NGFI-B-deficient miceMice with a non-functional NGFI-B gene.Investigating the in vivo necessity of NGFI-B.Normal adrenal function suggests redundancy with other factors. nih.govnih.gov
Fra-2 knockdown ratsRats with reduced expression of the Fra-2 protein.Studying the regulatory relationship between Fra-2 and NGFI-B.Increased pineal NGFI-B expression suggests negative regulation by Fra-2. nih.gov
Restraint-Stressed RatsRats subjected to immobilization stress.Investigating the role of NGFI-B in the stress response.Stress induces NGFI-B translocation to cardiomyocyte mitochondria, leading to apoptosis. nih.govnih.gov

Disease-Specific Animal Models (e.g., Atherosclerosis Models)

The study of this compound (also known as Nur77 or NR4A1) in the context of specific diseases has been greatly advanced by the use of genetically modified animal models. Among the most significant of these are models for atherosclerosis, a chronic inflammatory disease of the arteries. nih.govaustinpublishinggroup.com Murine models, particularly those with genetic predispositions to hyperlipidemia, such as Apolipoprotein E knockout (ApoE⁻/⁻) and LDL receptor knockout (Ldlr⁻/⁻) mice, are the most widely used for atherosclerosis research due to their development of atherosclerotic lesions similar to those in humans. austinpublishinggroup.comnih.govresearchgate.net These models have been instrumental in elucidating the protective role of NGFI-B in the development and progression of this cardiovascular disease.

Research utilizing these models has consistently demonstrated that the absence of NGFI-B exacerbates atherosclerosis. ahajournals.orgahajournals.org Studies involving mice deficient in both ApoE and NGFI-B (ApoE⁻/⁻Nur77⁻/⁻) or Ldlr⁻/⁻ mice that have received bone marrow from NGFI-B knockout donors show a significant increase in atherosclerotic plaque formation compared to their counterparts with functional NGFI-B. ahajournals.orgnih.gov This aggravation of disease is linked to the protein's crucial functions in modulating inflammation, particularly within macrophages, which are key cells in the formation of atherosclerotic plaques. ahajournals.orgnih.govahajournals.org

Detailed Research Findings from Atherosclerosis Models

Investigations using various knockout and chimeric mouse models have provided detailed insights into the mechanisms behind NGFI-B's atheroprotective effects.

Impact on Lesion Development: A primary finding is the substantial increase in the size of atherosclerotic lesions in the absence of NGFI-B. In one key study, Ldlr⁻/⁻ mice transplanted with Nur77⁻/⁻ bone marrow developed atherosclerotic lesions that were 2.1-fold larger than those in mice that received wild-type bone marrow. nih.govahajournals.orgahajournals.org Similarly, ApoE⁻/⁻Nur77⁻/⁻ double knockout mice also exhibited accelerated atherosclerosis. nih.govahajournals.org Another study using Ldlr⁻/⁻ chimeric mice fed a Western diet found a threefold increase in atherosclerosis development when the mice lacked NGFI-B in their hematopoietic cells. ahajournals.org

Macrophage Polarization and Inflammation: The absence of NGFI-B in macrophages leads to a shift towards a pro-inflammatory M1 phenotype. ahajournals.orgnih.gov These M1 macrophages are characterized by increased production of inflammatory mediators like tumor necrosis factor-α (TNF-α), nitric oxide, Interleukin-12 (IL-12), and Interferon-gamma (IFNγ). ahajournals.orgahajournals.orgnih.gov Conversely, the expression of anti-inflammatory markers such as Arginase-I and Interleukin-10 (IL-10) is reduced. ahajournals.orgahajournals.org This pro-inflammatory state is driven by enhanced Toll-like receptor (TLR) signaling and increased activation of the NF-κB pathway. ahajournals.org Furthermore, NGFI-B deficiency has been shown to exacerbate inflammation mediated by the NLRP3 inflammasome, a key component of the innate immune response implicated in atherosclerosis. nih.govresearchgate.net

Plaque Composition and Stability: Beyond an increase in size, the atherosclerotic plaques in NGFI-B deficient mice exhibit features of instability. nih.gov These lesions contain a greater accumulation of macrophages, T cells, and smooth muscle cells, along with larger necrotic cores. ahajournals.orgnih.govahajournals.org Some studies have also observed reduced collagen content in the plaques of ApoE⁻/⁻Nur77⁻/⁻ mice, suggesting a less stable plaque phenotype that could be more prone to rupture. nih.gov

Role in Other Immune Cells: The protective role of NGFI-B is not limited to macrophages. Studies on B cells have shown that NGFI-B expression in marginal zone B (MZB) cells is atheroprotective. nih.gov Specific deletion of NGFI-B in MZB cells in Ldlr⁻/⁻ mice led to increased atherosclerosis, associated with an enhanced T follicular helper cell response and decreased expression of the immunomodulatory molecule PD-L1. nih.gov

Chemokine Regulation: NGFI-B has been found to repress the expression of the potent chemokine SDF-1α (Stromal cell-derived factor-1). ahajournals.orgnih.govahajournals.org In NGFI-B deficient mice, SDF-1α expression is higher in atherosclerotic lesions, which likely contributes to the increased recruitment of inflammatory cells like monocytes and T cells, thereby aggravating lesion formation. ahajournals.orgnih.govahajournals.org

Lipid Metabolism: While the primary role of NGFI-B in atherosclerosis appears to be the modulation of inflammation, some studies suggest it also influences lipid and cholesterol metabolism. plos.org Enhanced NGFI-B expression has been associated with reduced macrophage-derived foam cell formation, decreased intestinal lipid absorption, and promotion of cholesterol transport and efflux. plos.org

The collective findings from these disease-specific animal models firmly establish NGFI-B as a critical regulator of the inflammatory processes that drive atherosclerosis. Its absence leads to a heightened inflammatory environment within the arterial wall, characterized by macrophage activation, increased inflammatory cell infiltration, and the development of larger, more complex atherosclerotic plaques.

Data Tables

Table 1: Impact of NGFI-B (Nur77/NR4A1) Deficiency on Atherosclerotic Lesion Size in Mouse Models

Animal Model Genetic Modification Diet Duration Finding Citation
Ldlr⁻/⁻ Chimeric with Nur77⁻/⁻ bone marrow Western Diet 20 weeks 3-fold increase in atherosclerosis development ahajournals.org
ApoE⁻/⁻ Double knockout (ApoE⁻/⁻Nur77⁻/⁻) Western Diet 11 weeks Increased atherosclerosis development ahajournals.org
Ldlr⁻/⁻ Chimeric with Nur77⁻/⁻ bone marrow Not Specified Not Specified 2.1-fold larger atherosclerotic lesions nih.govahajournals.orgahajournals.org
ApoE⁻/⁻ Double knockout (ApoE⁻/⁻Nur77⁻/⁻) Western Diet 4 weeks (post-surgery) Larger and less stable atherosclerotic lesions nih.gov

Table 2: Cellular and Inflammatory Changes in Atherosclerotic Plaques of NGFI-B (Nur77/NR4A1) Deficient Mice

Parameter Model Observation Mechanism/Associated Factors Citation
Macrophage Content Ldlr⁻/⁻ with Nur77⁻/⁻ bone marrow 3-fold increase in macrophages per aorta Increased inflammatory cell recruitment ahajournals.org
Plaque Composition Ldlr⁻/⁻ with Nur77⁻/⁻ bone marrow More macrophages, T cells, smooth muscle cells; larger necrotic cores Enhanced inflammation and cell infiltration ahajournals.orgnih.gov
Macrophage Phenotype Nur77⁻/⁻ macrophages Polarization towards pro-inflammatory M1 phenotype Increased TNF-α, Nitric Oxide; Decreased Arginase-I ahajournals.org
Inflammatory Cytokines Nur77⁻/⁻ macrophages Enhanced expression of IL-12, IFNγ; Reduced IL-10 Pro-inflammatory response ahajournals.orgnih.gov
Chemokine Expression Ldlr⁻/⁻ with Nur77⁻/⁻ bone marrow Higher SDF-1α expression in lesions Increased chemoattraction of monocytes and T cells ahajournals.orgnih.govahajournals.org

| Plaque Stability | ApoE⁻/⁻Nur77⁻/⁻ | Reduced collagen content, increased macrophage infiltration | Features of plaque instability | nih.gov |

Future Directions and Emerging Research Avenues

The NGFI-B protein, a member of the NR4A subfamily of orphan nuclear receptors, is a critical regulator of various physiological and pathological processes. While significant progress has been made in understanding its basic functions, several key areas of research are poised to uncover novel aspects of its biology and therapeutic potential. This section outlines the future directions and emerging research avenues that are critical for advancing our knowledge of the this compound.

Q & A

Q. What experimental methods are used to identify the DNA-binding specificity of NGFI-B?

NGFI-B binds to the NBRE (NGFI-B response element), a DNA motif distinct from elements recognized by other steroid-thyroid hormone receptors. An in vivo yeast selection system was developed to isolate DNA fragments containing NGFI-B binding sites. This involved creating a LexA-NGFI-B-GAL4 chimeric activator to screen rat genomic DNA, followed by cotransfection assays in mammalian cells to validate transcriptional activation . Methodologically, this approach combines genetic selection, chimeric protein design, and reporter assays to map DNA-protein interactions.

Q. How is NGFI-B classified within the nuclear receptor superfamily?

NGFI-B (Nur77/NR4A1) belongs to the NGFI-B subfamily of orphan nuclear receptors, which includes Nurr1 (NR4A2) and NOR-1 (NR4A3). These receptors lack identified ligands and are categorized as immediate-early genes responsive to stimuli like stress or growth factors. Their structural domains include a DNA-binding domain (DBD) and a ligand-binding domain (LBD), though transcriptional activation can occur independently of the LBD .

Q. What are the primary functional roles of NGFI-B in cellular processes?

NGFI-B regulates apoptosis, proliferation, and differentiation. For example, in neuronal and cancer cells, NGFI-B translocates to mitochondria as a heterodimer with RXR (retinoid X receptor), converting Bcl-2 from anti-apoptotic to pro-apoptotic, thereby triggering cytochrome c release and caspase activation. This mechanism is critical in glutamate-induced neuronal death and cancer therapy responses .

Advanced Research Questions

Q. How does NGFI-B dimerization impact its transcriptional activity, and what methods resolve its quaternary structure?

NGFI-B forms stable dimers in solution, with 70% existing as dimers under experimental conditions (2.4 mg/mL in ammonium acetate buffer, pH 6.8). Small-angle X-ray scattering (SAXS) and mass spectrometry (MS) revealed a bilobal dimeric structure with a nonclassical interface involving the H2–H3 loop and C-terminal H3 helix. This dimerization is critical for binding divergent DNA elements like NBRE (monomeric half-sites) and NurRE (everted palindromes) . Structural validation requires integrating SAXS-derived ab initio models with high-resolution crystallographic data .

Q. What experimental contradictions exist regarding NGFI-B’s ligand-binding domain (LBD) and transcriptional activation?

While NGFI-B is classified as an orphan receptor, cotransfection assays show it can activate transcription without its LBD, suggesting ligand-independent mechanisms . However, post-translational modifications (e.g., phosphorylation, SUMOylation) and interactions with co-regulators (e.g., PIASγ) modulate its activity. For example, SUMO2 conjugation at lysine 577 represses transcriptional activity, which is reversed by SENP1 protease . These findings highlight the need for phospho-specific antibodies or mutagenesis to dissect domain-specific roles .

Q. How can researchers resolve discrepancies in NGFI-B’s role in apoptosis across cell types?

In cancer cells, NGFI-B overexpression promotes apoptosis via mitochondrial translocation, whereas in neurons, similar mechanisms exacerbate glutamate-induced death. Contradictions arise from cell-specific cofactors (e.g., RXR availability) and stimulus context (e.g., ROS levels). Experimental strategies include:

  • Subcellular fractionation to track NGFI-B localization (e.g., mitochondrial vs. nuclear).
  • Knockdown/overexpression models to assess pathway dependencies.
  • Cross-referencing with NGFI-B subfamily members (Nurr1, NOR-1), which may compensate or antagonize its effects .

Q. What methodologies are recommended for studying NGFI-B’s role in metabolic pathways, such as ERK/NGFI-B/GLS1 in liver fibrosis?

In hepatic stellate cells, ERK phosphorylates NGFI-B, promoting its nuclear export and reducing GLS1 promoter methylation. This upregulates glutaminase (GLS1), driving fibrogenesis. To model this:

  • Use pharmacological ERK inhibitors (e.g., SCH772984) to block phosphorylation.
  • Apply ChIP-qPCR to assess NGFI-B binding at the GLS1 promoter.
  • Quantify α-KG (α-ketoglutarate) levels via LC-MS to link metabolic flux to epigenetic changes .

Methodological Best Practices

Q. How should researchers design experiments to study NGFI-B dimerization?

  • Buffer conditions : Use 50 mM ammonium acetate (pH 6.8) with 20 mM NaCl for MS to maintain dimer stability .
  • SAXS parameters : Collect data at multiple concentrations (e.g., 1–5 mg/mL) to avoid aggregation artifacts.
  • Symmetry constraints : Impose twofold symmetry during dummy-atom modeling to match crystallographic dimer interfaces .

Q. What controls are essential for validating NGFI-B’s role in transcriptional assays?

  • Include dominant-negative mutants (e.g., DBD or LBD deletions) to isolate functional domains.
  • Use NBRE/NurRE reporter plasmids with scrambled motifs as negative controls.
  • Co-transfect with RXR expression vectors to assess heterodimer-dependent activity .

Data Interpretation Challenges

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.